molecular formula C9H9ClO3 B12098997 Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Cat. No.: B12098997
M. Wt: 200.62 g/mol
InChI Key: WQNPTLLWUNCZOT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3

InChI Key

WQNPTLLWUNCZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Methyl 3-chloro-4-hydroxy-5-methylbenzoate CAS 883241-62-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Executive Summary & Chemical Identity

Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) is a highly specialized trisubstituted aromatic building block used primarily in the synthesis of small-molecule kinase inhibitors, PPAR agonists, and receptor antagonists.[1][2] Its structural core—a benzoic ester functionalized with both a halogen (chlorine) and an alkyl group (methyl) flanking a phenolic hydroxyl—provides a unique electronic and steric profile.[1][2] This "ortho-blocking" pattern protects the metabolic liability of the phenol while directing subsequent electrophilic substitutions or participating in structure-activity relationship (SAR) tuning to enhance ligand-protein binding affinity.[1][2]

Property Data
CAS Number 883241-62-1
IUPAC Name Methyl 3-chloro-4-hydroxy-5-methylbenzoate
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
SMILES COC(=O)C1=CC(Cl)=C(O)C(C)=C1
InChI Key WQNPTLLWUNCZOT-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline solid
Predicted LogP ~2.5 - 2.8

Physicochemical Profile & Stability

The compound exhibits properties typical of halogenated phenolic esters.[2] The presence of the chlorine atom at the 3-position and the methyl group at the 5-position creates a "steric pocket" around the hydroxyl group.[1][2]

  • Solubility: Low solubility in water; high solubility in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1][2]

  • Acidity (pKa): The phenolic proton is more acidic than unsubstituted phenols due to the electron-withdrawing inductive effect (-I) of the chlorine atom, typically shifting the pKa to the 8.5–9.0 range.[1][2]

  • Stability: Stable under standard laboratory conditions. Hydrolysis of the methyl ester can occur under strongly basic or acidic aqueous conditions.[2]

Synthetic Pathways & Reaction Mechanics

The synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate generally proceeds via electrophilic aromatic substitution.[1][2] The most robust industrial route involves the chlorination of Methyl 4-hydroxy-3-methylbenzoate , utilizing the directing power of the phenolic hydroxyl group.[1][2]

Primary Route: Oxidative Chlorination

This method uses N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom ortho to the hydroxyl group.[1][2]

  • Substrate: Methyl 4-hydroxy-3-methylbenzoate.[1][2]

  • Reagent: SO₂Cl₂ (Sulfuryl chloride) or NCS.[1][2]

  • Solvent: Dichloromethane (DCM) or Acetic Acid.[1][2]

  • Mechanism: The hydroxyl group strongly activates the ortho position.[2] The existing methyl group at position 3 (or 5, depending on numbering) blocks one side, directing the incoming electrophile (Cl⁺) exclusively to the remaining open ortho position.[1][2]

SynthesisWorkflow Start Methyl 4-hydroxy-3-methylbenzoate (Precursor) Reagent Reagent: SO2Cl2 or NCS Solvent: DCM/AcOH Start->Reagent Activation Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack Product Methyl 3-chloro-4-hydroxy-5-methylbenzoate (Target) Intermediate->Product -HCl (Aromatization) Workup Quench (NaHCO3) Recrystallization (MeOH) Product->Workup Purification

Figure 1: Synthetic workflow for the chlorination of the methyl benzoate precursor.

Detailed Experimental Protocol (Bench Scale)
  • Preparation: Dissolve 10.0 g (60 mmol) of Methyl 4-hydroxy-3-methylbenzoate in 100 mL of glacial acetic acid.

  • Addition: Cool the solution to 15°C. Dropwise add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) over 30 minutes. Note: Gas evolution (HCl) will occur; ensure proper ventilation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3]

  • Quench: Pour the reaction mixture into 300 mL of ice water. The product typically precipitates as a solid.[2]

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove residual acid.[1][2]

  • Purification: Recrystallize from hot methanol/water to yield off-white needles.

Analytical Characterization

To validate the identity of CAS 883241-62-1, researchers should look for specific spectral signatures distinguishing it from its non-chlorinated precursor.[1][2]

¹H-NMR (400 MHz, DMSO-d₆) Expectations:

  • Aromatic Region: Two distinct singlets (or doublets with small meta-coupling, J ~2 Hz) representing the protons at positions 2 and 6.[1][2] The symmetry is broken compared to the precursor, but the signals will be close (~7.6 – 7.8 ppm).[1][2]

  • Phenolic OH: A broad singlet, typically des shielded to ~10.0–10.5 ppm due to the ortho-chloro effect.[1][2]

  • Methyl Ester: A sharp singlet at ~3.8 ppm (3H).[1][2]

  • Aromatic Methyl: A singlet at ~2.2 ppm (3H).[1][2]

HPLC Method (Quality Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[2]

  • Retention Time: Expect a shift to a longer retention time compared to Methyl 4-hydroxy-3-methylbenzoate due to the increased lipophilicity from the chlorine atom.[1][2]

Application in Drug Discovery

This compound serves as a versatile intermediate.[2][3][4] The phenolic hydroxyl group is often alkylated to attach larger pharmacophores, while the ester group acts as a "mask" for a carboxylic acid (hydrolyzed later) or a handle for heterocycle formation (e.g., hydrazide formation for glucagon receptor antagonists).[1][2]

Key Reaction Pathways:

  • O-Alkylation: Reaction with alkyl halides (K₂CO₃/DMF) to form ether linkages.[1][2]

  • Suzuki-Miyaura Coupling: While aryl chlorides are less reactive, the ester group activates the ring, potentially allowing coupling at the C-Cl bond using specialized phosphine ligands (e.g., XPhos, SPhos) if the phenol is protected.[1][2]

  • Hydrolysis: Conversion to 3-chloro-4-hydroxy-5-methylbenzoic acid (CAS 35458-34-5) for amide coupling.[1][2]

Applications Core Methyl 3-chloro-4-hydroxy-5-methylbenzoate Path1 Hydrolysis (LiOH) Core->Path1 Path2 O-Alkylation (R-Br/K2CO3) Core->Path2 Path3 Hydrazinolysis (N2H4) Core->Path3 Target1 Benzoic Acid Deriv. (Amide Coupling) Path1->Target1 Target2 Ether Derivatives (Kinase Inhibitors) Path2->Target2 Target3 Acyl Hydrazides (Receptor Antagonists) Path3->Target3

Figure 2: Divergent synthesis applications for drug development.

References

  • Sigma-Aldrich (Merck). Product Detail: Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1).[1][2] Retrieved from .[1][2][5]

  • ChemicalBook. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate Synthesis & Analogs. (Used for comparative synthesis protocols).[1][2] Retrieved from .[1][2][3]

  • PubChem. Compound Summary: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (CID 71004).[1][2][6] (Structural analog data for property estimation). Retrieved from .[1][2]

  • BenchChem. Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate. (Protocol adaptation). Retrieved from .[1][2]

Sources

Advanced Synthetic Utility and Structural Rationale of Methyl 3-Chloro-4-Hydroxy-5-Methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are paramount for exploring vast chemical spaces. Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a prime example of a versatile, multi-functional scaffold. Often queried across chemical databases under various synonyms, this compound provides orthogonal reactive sites that allow chemists to perform selective, late-stage functionalizations.

This whitepaper provides an in-depth technical analysis of this molecule, transitioning from its fundamental chemical identity and synonyms to its structural rationale, ending with field-proven, self-validating synthetic protocols for its application in polypharmacology and drug development.

Chemical Identity & Nomenclature

The compound is widely recognized by a variety of synonyms depending on the database or supplier. Understanding these synonyms is critical for researchers querying inventory or literature. The esterification of the parent acid,1 [2], yields this target molecule, effectively masking the carboxylic acid to allow for selective reactions at the phenolic position.

Table 1: Chemical Identity and Synonyms

ParameterDetail
IUPAC Name Methyl 3-chloro-4-hydroxy-5-methylbenzoate
Common Synonyms 3-chloro-4-hydroxy-5-methylbenzoic acid methyl ester4-hydroxy-3-chloro-5-methylbenzoic acid methyl esterMethyl 3-chloro-5-methyl-4-hydroxybenzoate
CAS Registry Number 883241-62-1
Precursor CAS Number 35458-34-5
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
SMILES COC(=O)C1=CC(=C(C(=C1)C)O)Cl

Structural Rationale & Reactivity Profile

The true value of methyl 3-chloro-4-hydroxy-5-methylbenzoate lies in its highly deliberate substitution pattern. Every functional group on the benzene ring serves a distinct mechanistic purpose, allowing for precise control during multi-step syntheses.

  • C1 Methyl Ester (Protecting/Activating Group): The ester masks the acidic proton of the carboxylic acid, preventing unwanted side reactions during base-catalyzed alkylations of the phenol. Furthermore, it acts as an electron-withdrawing group (EWG), stabilizing intermediate anions during nucleophilic aromatic substitutions.

  • C4 Phenolic Hydroxyl (Nucleophilic Anchor): This is the primary site for derivatization. It can be easily alkylated to form ethers or converted into a trifluoromethanesulfonate (triflate) to serve as an electrophile in palladium-catalyzed cross-coupling reactions.

  • C3 Chloro Group (Electronic Modulator): The electronegative chlorine atom exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent C4 phenol. This makes the phenolic oxygen a better leaving group when activated. Additionally, the C-Cl bond can be utilized as a secondary handle for late-stage Buchwald-Hartwig or Suzuki couplings.

  • C5 Methyl Group (Steric Shield): Positioned ortho to the phenol, the methyl group provides critical steric hindrance. In drug design, this steric bulk restricts the rotational freedom of subsequent C4-ether linkages, locking the molecule into specific 3D conformations that enhance target binding affinity and block cytochrome P450-mediated oxidation at that position.

ReactivityMap Core Methyl 3-chloro-4-hydroxy -5-methylbenzoate C1 C1: Methyl Ester (Protecting Group) Core->C1 Hydrolysis / Amidation C3 C3: Chloro Group (Inductive Withdrawal) Core->C3 Late-Stage Cross-Coupling C4 C4: Phenolic OH (Nucleophilic Center) Core->C4 Etherification / Triflation C5 C5: Methyl Group (Steric Shielding) Core->C5 Metabolic Blocking

Structural reactivity map of methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Self-Validating Synthetic Protocols

To utilize this building block effectively, researchers must employ robust, high-yielding protocols. The following methodologies are designed as self-validating systems, where the physical phenomena observed during the reaction inherently confirm its success.

Protocol A: Synthesis of the Ester via Fischer Esterification

This protocol converts the commercially available precursor, [2], into the target 2[1].

  • Reaction Setup: Dissolve 10.0 g of 3-chloro-4-hydroxy-5-methylbenzoic acid in 200 mL of anhydrous methanol.

    • Causality: Methanol acts as both the solvent and the nucleophile. Using it in vast excess drives the equilibrium of the reversible Fischer esterification toward the product according to Le Chatelier's principle.

  • Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (

    
    ) dropwise while stirring.
    
    • Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy required for nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 18 hours.

    • Causality: Heat provides the thermodynamic energy to overcome the activation barrier. The extended time ensures complete conversion of the sterically hindered acid.

  • Quench & Extraction: Pour the cooled mixture into 500 mL of crushed ice water, then extract with diethyl ether (3 x 100 mL).

    • Causality: The aqueous quench crashes out the organic product while retaining the acid catalyst. Ether efficiently partitions the lipophilic ester away from the aqueous phase.

  • Self-Validating Wash: Wash the combined organic layers with saturated sodium bicarbonate (

    
    ) solution until gas evolution ceases.
    
    • Causality: The bicarbonate neutralizes residual

      
       and deprotonates any unreacted starting benzoic acid, pulling it into the aqueous layer as a water-soluble sodium salt. The cessation of 
      
      
      
      bubbling provides real-time, visual validation that the organic layer is purified of acids.
Protocol B: O-Triflation for Cross-Coupling

To utilize the molecule in complex drug scaffolds, the phenol is often converted to a triflate, preparing it for Suzuki-Miyaura coupling.

  • Preparation: Dissolve the methyl ester in anhydrous dichloromethane (DCM) and add 2.0 equivalents of anhydrous pyridine.

    • Causality: DCM is a non-nucleophilic solvent that won't compete with the reaction. Pyridine acts as a non-nucleophilic base to scavenge the highly acidic triflic acid byproduct, preventing the degradation of the ester.

  • Activation: Cool the flask to 0°C and add 1.2 equivalents of trifluoromethanesulfonic anhydride (

    
    ) dropwise.
    
    • Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics and prevents the thermal decomposition of the highly reactive anhydride.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1).

    • Causality: The starting phenol is highly polar (capable of hydrogen bonding) and will have a low Retention Factor (

      
      ). The resulting triflate lacks hydrogen-bonding capability and will elute much higher on the silica plate, providing a self-validating visual confirmation of reaction completion.
      

SyntheticWorkflow SM Benzoic Acid Precursor (CAS: 35458-34-5) Ester Methyl Ester Target (CAS: 883241-62-1) SM->Ester MeOH, H2SO4 Reflux, 18h Triflate Aryl Triflate Intermediate Ester->Triflate Tf2O, Pyridine 0°C to RT Biaryl Biaryl Scaffold (Drug Candidate) Triflate->Biaryl Ar-B(OH)2, Pd(PPh3)4 K2CO3, 90°C

Step-by-step synthetic workflow from precursor to functionalized biaryl scaffold.

Applications in Drug Development

Derivatives of 4-hydroxybenzoates, particularly those with ortho-substitutions like our target molecule, are highly sought after in the pursuit of polypharmacology —the design of single therapeutic agents that simultaneously modulate multiple disease targets.

For instance, functionalized benzoates have been heavily utilized in the synthesis of dual Farnesoid X Receptor (FXR) agonists and Leukotriene A4 Hydrolase (LTA4H) inhibitors [4]. In these architectures, the central benzene ring acts as a rigid spacer. The C1 ester is often hydrolyzed late-stage to a free carboxylic acid to mimic physiological bile acids (critical for FXR binding), while the C4 position is extended via etherification or cross-coupling to reach deep into the hydrophobic pockets of the LTA4H enzyme. The C3-chloro and C5-methyl groups provide the exact steric bulk required to lock the molecule into the bioactive conformation, minimizing entropic penalties upon target binding.

Table 2: Comparative Reaction Parameters for Scaffold Functionalization

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Byproduct
Esterification MeOH,

(cat.)
651885 - 90%

O-Triflation

, Pyridine, DCM
0 to 252 - 490 - 95%Pyridinium triflate
Suzuki Coupling Ar-

,

,

901275 - 88%Boric acid salts
Amidation [3]

, EDC·HCl, DMAP
Reflux6 - 870 - 80%Urea derivatives

References

  • MDPI. "(Benzoylamino)methyl 4-Hydroxybenzoate." Molbank 2010. Available at: [Link]

  • ResearchGate. "Development and in vitro Profiling of Dual FXR/LTA4H Modulators." Scientific Publications. Available at:[Link]

Sources

Solubility of Methyl 3-chloro-4-hydroxy-5-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Executive Summary

Target Analyte: Methyl 3-chloro-4-hydroxy-5-methylbenzoate CAS Registry Number: 883241-62-1 Molecular Formula: C₉H₉ClO₃ (MW: 200.62 g/mol ) Predicted LogP: ~3.31[1][2]

This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of Methyl 3-chloro-4-hydroxy-5-methylbenzoate (MCHMB). As a chlorinated phenolic ester intermediate, MCHMB exhibits specific solubility behaviors governed by its lipophilicity (LogP > 3) and hydrogen-bonding capacity. This document outlines the standard Dynamic Laser Monitoring Method for precise data acquisition, theoretical solubility predictions based on Structure-Property Relationships (SPR), and the thermodynamic modeling required for process scale-up (crystallization and purification).

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment of the solute-solvent interaction is required to select appropriate solvent candidates.

Structural Analysis

MCHMB contains three distinct functional moieties that dictate its dissolution behavior:

  • Phenolic Hydroxyl (-OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This facilitates solubility in protic solvents (alcohols) and HBA solvents (ketones/esters).

  • Methyl Ester (-COOCH₃): A polar aprotic group acting as an HBA.

  • Chloro & Methyl Substituents: These increase the lipophilicity (hydrophobicity) of the benzene ring, significantly reducing water solubility and enhancing solubility in non-polar or moderately polar organic solvents.

Predicted Solubility Landscape

Based on the computed LogP of 3.31 and functional group analysis, the solubility hierarchy is predicted as follows:

Solvent ClassRepresentative SolventsPredicted InteractionSolubility Expectation
Polar Aprotic Acetone, Ethyl Acetate, THFDipole-dipole & H-bonding (Solvent O ··· H-O Solute)High (Likely > 0.15 mole fraction)
Polar Protic Methanol, Ethanol, IsopropanolH-bonding network; Alkyl chain interference increases with chain lengthModerate to High (Decreases as alcohol chain lengthens)
Non-Polar Toluene, HexaneDispersion forces (London); weak dipole interactionsLow to Moderate
Aqueous WaterHydrophobic effect dominatesInsoluble / Trace

Experimental Methodology: Dynamic Laser Monitoring

For pharmaceutical and intermediate applications, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to its speed, accuracy, and ability to detect the metastable zone width (MSZW).

Protocol Workflow

ExperimentalProtocol Prep Sample Preparation (Weigh MCHMB + Solvent) Vessel Jacketted Vessel (Stirring @ 300 rpm) Prep->Vessel Heating Controlled Heating (Rate: 2 K/min) Vessel->Heating Laser Laser Transmissivity Monitoring Heating->Laser Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Clear Solution Cooling Controlled Cooling (Rate: 2 K/min) Dissolution->Cooling Nucleation Nucleation Point (Transmissivity Drop) Cooling->Nucleation Turbidity Onset Nucleation->Vessel Next Run (Add Solvent)

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solubility and MSZW.

Step-by-Step Procedure
  • Calibration: Calibrate the thermometer (uncertainty < ±0.05 K) and analytical balance (uncertainty < ±0.0001 g).

  • Preparation: Place a known mass of MCHMB (

    
    ) into a jacketed glass vessel. Add an initial mass of solvent (
    
    
    
    ).
  • Setup: Immerse the laser probe and temperature sensor. Ensure the stirrer does not interfere with the laser path.

  • Dissolution (Heating): Heat the mixture linearly (e.g., 2 K/min). Record the temperature (

    
    ) where laser transmissivity maximizes (indicating complete dissolution).
    
  • Nucleation (Cooling): Cool the solution linearly. Record the temperature (

    
    ) where transmissivity drops sharply (indicating crystal formation).
    
  • Iteration: Add more solvent to the same vessel to change the mole fraction (

    
    ) and repeat steps 4-5 to generate a full polythermal curve.
    

Thermodynamic Modeling & Data Correlation

To utilize experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for curve-fitting solubility data of organic intermediates.

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    
  • Applicability: Excellent for non-ideal solutions where the enthalpy of solution varies with temperature.

Ideal Solution Model (van't Hoff)

Used to determine the dissolution enthalpy (


) and entropy (

):


  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line.
    • Slope:

      
       (Endothermic if slope is negative).
      
    • Intercept:

      
      .
      
Modeling Logic Flow

ModelingLogic Data Experimental Data (x, T) Models Model Selection 1. Apelblat 2. van't Hoff 3. Yalkowsky Data->Models Regress Regression Analysis (Least Squares) Validation Validation Metrics (RAD, RMSD) Regress->Validation Models->Regress Output Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Energy) Validation->Output

Figure 2: Computational workflow for thermodynamic analysis of solubility data.

Process Application: Crystallization Strategy

Based on the physicochemical properties of MCHMB (CAS 883241-62-1), the following strategies are recommended for purification and isolation.

Solvent Selection for Cooling Crystallization
  • Recommended Solvent: Ethanol or Isopropanol .

  • Rationale: These solvents typically show a steep solubility curve (high temperature dependence) for phenolic esters. This allows for high recovery yields upon cooling.

  • Avoid: Acetone (Solubility likely too high, leading to low yield) or Water (Solubility too low).

Anti-Solvent Crystallization
  • Primary Solvent: Acetone (Dissolves MCHMB very well).

  • Anti-Solvent: Water (MCHMB is insoluble).

  • Method: Dissolve MCHMB in Acetone, then slowly add Water. This is effective for achieving high purity if the impurities are water-soluble.

References

  • Wang, J., et al. "Solubility and Thermodynamic Analysis of Methyl 3-Chloro-4-hydroxybenzoate in Eleven Organic Solvents." Journal of Chemical & Engineering Data, vol. 65, no. 2, 2020. (Reference for congener behavior).

  • BLD Pharm. "Product Datasheet: Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1)."[1][3][4][5] BLD Pharm Catalog, 2024.[1][3][5]

  • Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.[1]

  • ChemSrc. "Physicochemical Properties of Methyl 3-chloro-4-hydroxy-5-methylbenzoate." ChemSrc Database, 2024.

Sources

Methyl 3-chloro-4-hydroxy-5-methylbenzoate PubChem CID and InChIKey

[1][2]

Executive Summary & Identification

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a functionalized aromatic ester used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. It belongs to the class of halophenol derivatives, characterized by a trisubstituted benzene ring containing ester, hydroxyl, chloro, and methyl moieties. This specific substitution pattern makes it a critical building block for constructing complex bioactive scaffolds, particularly in the development of kinase inhibitors and selective herbicides.

Core Identifiers
Identifier TypeValue
Chemical Name Methyl 3-chloro-4-hydroxy-5-methylbenzoate
CAS Registry Number 883241-62-1
InChIKey WQNPTLLWUNCZOT-UHFFFAOYSA-N
InChI String InChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
MDL Number MFCD24728878

Physicochemical Properties

The following data represents the standard physicochemical profile for research-grade material (≥98% purity).

PropertyValueNote
Appearance White to off-white solidCrystalline powder form
Melting Point 108–112 °C (Predicted)Varies by crystal habit/purity
Boiling Point 284.9 ± 20.0 °CAt 760 mmHg (Predicted)
Density 1.354 ± 0.06 g/cm³Predicted
Solubility Soluble in MeOH, DMSO, EtOAcSparingly soluble in water
pKa (Phenolic) ~6.89Predicted (Acidic OH group)
LogP 2.30Lipophilic character

Synthesis & Manufacturing Protocols

The primary industrial and laboratory route to Methyl 3-chloro-4-hydroxy-5-methylbenzoate involves the Fischer Esterification of its parent acid, 3-chloro-4-hydroxy-5-methylbenzoic acid. This method is preferred for its high yield and scalability.

Reaction Pathway Diagram

The following diagram illustrates the synthesis logic, starting from the parent benzoic acid derivative.

SynthesisPathwayPrecursor3-Chloro-4-hydroxy-5-methylbenzoic Acid(CAS 35458-34-5)IntermediateProtonatedTetrahedral IntermediatePrecursor->IntermediateNucleophilic AcylSubstitutionReagentsMethanol (MeOH)H₂SO₄ (Cat.)RefluxReagents->IntermediateProductMethyl 3-chloro-4-hydroxy-5-methylbenzoate(CAS 883241-62-1)Intermediate->Product- H₂O(Dehydration)

Figure 1: Acid-catalyzed esterification pathway for the synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate on a 10g scale.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask (RBF) with 3-chloro-4-hydroxy-5-methylbenzoic acid (10.0 g, 53.6 mmol).

    • Add anhydrous Methanol (100 mL) as both solvent and reactant.

    • Critical Step: Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise while stirring. The reaction is exothermic; ensure temperature control.

  • Reflux:

    • Equip the RBF with a water-cooled condenser.

    • Heat the mixture to reflux (approx. 65°C) for 6–8 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting acid spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash the organic layer with Saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Evaporate the solvent to yield the crude solid.

    • Recrystallize from a minimal amount of hot methanol or a hexane/ethyl acetate mixture to obtain pure white crystals.

Applications & Strategic Utility

Methyl 3-chloro-4-hydroxy-5-methylbenzoate serves as a versatile "scaffold" molecule. Its utility stems from the orthogonal reactivity of its three functional groups:

  • Phenolic Hydroxyl (-OH): Acts as a nucleophile for etherification (e.g., Williamson ether synthesis) to attach larger lipophilic chains or heterocycles.

  • Methyl Ester (-COOMe): A masked carboxylic acid. It can be hydrolyzed to the acid, reduced to a benzyl alcohol, or converted into amides/hydrazides for drug discovery libraries.

  • Aryl Chloride (-Cl) & Methyl (-CH₃): The chlorine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl complexity, while the methyl group provides steric bulk and hydrophobic interaction points in protein binding pockets.

Structural Ontology & Relationships

OntologyClassBenzoate EstersTargetMethyl 3-chloro-4-hydroxy-5-methylbenzoateClass->TargetSubClassHalophenolsSubClass->TargetApp1Kinase InhibitorIntermediatesTarget->App1DerivatizationApp2AgrochemicalPrecursorsTarget->App2Synthesis

Figure 2: Chemical classification and downstream application domains.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

  • Sigma-Aldrich. Methyl 3-chloro-4-hydroxy-5-methylbenzoate Product Analysis. MilliporeSigma.[1] Retrieved from

  • ChemicalBook. Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) Technical Data. Retrieved from

  • PubChem. Compound Summary for InChIKey WQNPTLLWUNCZOT-UHFFFAOYSA-N. National Center for Biotechnology Information. Retrieved from

  • BLD Pharm. 3-Chloro-4-hydroxy-5-methylbenzoic acid (Precursor Data). Retrieved from

Methodological & Application

Synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate from 3-chloro-4-hydroxy-5-methylbenzoic acid

[1][2]

Abstract & Strategic Overview

This guide outlines the robust synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate from its carboxylic acid precursor, 3-chloro-4-hydroxy-5-methylbenzoic acid. This compound is a critical intermediate in the development of pharmaceuticals (specifically glucagon receptor antagonists) and agrochemicals.

The synthesis relies on Fischer Esterification , a reversible, acid-catalyzed reaction.[1] Because the starting material contains a phenol group (4-OH) and a sterically crowded aromatic ring (3-Cl, 5-Me substituents), the protocol must address two specific challenges:

  • Selectivity: Esterifying the carboxyl group without alkylating the phenolic oxygen.

  • Equilibrium Management: Driving the reversible reaction to completion using Le Chatelier's principle.

We present two validated methods: Method A (Sulfuric Acid Catalysis) for general laboratory scale, and Method B (Thionyl Chloride Mediated) for higher yields and easier workup on valuable substrates.

Chemical Reaction & Mechanism

The transformation involves the nucleophilic attack of methanol on the protonated carbonyl of the benzoic acid derivative. The presence of the ortho-chloro and ortho-methyl groups provides some steric shielding, but the para-hydroxyl group significantly influences the electron density of the ring.

Reaction Scheme

ReactionSchemeReactant3-chloro-4-hydroxy-5-methylbenzoic acidIntermediateTetrahedralIntermediateReactant->IntermediateProtonation &Nu AttackReagentsMeOH, H2SO4(or SOCl2)ProductMethyl 3-chloro-4-hydroxy-5-methylbenzoateIntermediate->ProductEliminationByproductH2O(or SO2 + HCl)Intermediate->Byproduct

Caption: Reaction pathway for the acid-catalyzed esterification of substituted benzoic acid.

Experimental Protocols

Method A: Sulfuric Acid Catalyzed (Standard Robust Protocol)

Best for: Routine synthesis, large batches, cost-efficiency.

Reagents:

  • 3-chloro-4-hydroxy-5-methylbenzoic acid (1.0 equiv)[2]

  • Methanol (Anhydrous, solvent volume ~20-30 mL per gram of substrate)

  • Sulfuric Acid (H₂SO₄, conc. 98%, 0.5 - 1.0 equiv)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Dissolution: Add the carboxylic acid substrate to the RBF. Add anhydrous methanol. Stir until the solid is mostly suspended or dissolved.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise.

    • Note: The reaction is exothermic. If working with >10g scale, cool the flask in an ice bath during addition.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The product will have a higher R_f (less polar) than the starting acid.

  • Workup (Critical for Phenols):

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol (do not distill to complete dryness to avoid polymerization/degradation).

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: Wash with water to remove bulk acid catalyst.

    • Wash 2: Wash carefully with saturated NaHCO₃ solution .

      • Caution: This removes unreacted carboxylic acid. However, the product is a phenol. While phenols (pKa ~10) are usually safe with bicarbonate (pH ~8.5), the electron-withdrawing Chlorine ortho to the phenol may lower the pKa slightly. Perform this wash quickly and separate layers immediately to prevent product loss into the aqueous phase.

    • Wash 3: Brine (saturated NaCl).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough. If necessary, recrystallize from Hexane/EtOAc or perform flash column chromatography.

Method B: Thionyl Chloride (SOCl₂) Mediated (High Efficiency)

Best for: High-value substrates, difficult-to-drive reactions, strict anhydrous requirements.

Reagents:

  • 3-chloro-4-hydroxy-5-methylbenzoic acid (1.0 equiv)[2]

  • Methanol (Anhydrous, excess)

  • Thionyl Chloride (SOCl₂, 1.2 - 1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂/Ar atmosphere. Add anhydrous methanol.

  • Activation (In Situ HCl Generation): Cool the methanol to 0°C (ice bath). Add Thionyl Chloride dropwise over 10-15 minutes.

    • Mechanism:[2][1] SOCl₂ + MeOH → MeCl + SO₂ + HCl. This generates anhydrous HCl and scavenges water.

  • Addition: Add the solid carboxylic acid substrate to the cold solution.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux for 3–6 hours .

    • Advantage:[2] This method is often faster than H₂SO₄ catalysis.

  • Workup:

    • Concentrate the mixture to dryness (SO₂ and HCl gas escape; use a fume hood trap).

    • Redissolve in EtOAc and wash with saturated NaHCO₃ (to neutralize residual HCl) and Brine.

    • Dry (Na₂SO₄) and concentrate.[3]

Process Control & Troubleshooting

Logic Tree for Purification

PurificationLogicStartCrude Product IsolatedCheckTLCCheck TLC(Hex/EtOAc 3:1)Start->CheckTLCImpurityIs Starting Acid Present?(Spot at baseline)CheckTLC->ImpurityYesYesImpurity->YesDetectedNoNoImpurity->NoCleanWashWashYes->WashRedissolve in EtOAcWash w/ NaHCO3NMR1H NMR ValidationNo->NMRProceed to NMRReCheckRe-Check TLCWash->ReCheckDry & ConcentrateReCheck->NMR

Caption: Decision workflow for ensuring product purity before final characterization.

Quantitative Data Summary
ParameterMethod A (H₂SO₄)Method B (SOCl₂)
Reaction Time 12 - 16 Hours3 - 6 Hours
Temperature 65°C (Reflux)0°C → 65°C
Typical Yield 80 - 85%90 - 95%
Byproducts WaterSO₂ (gas), HCl (gas), MeCl
Key Risk Incomplete conversion (equilibrium)Handling corrosive SOCl₂

Characterization & Validation

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Estimated 95–115°C (Analogous 3-chloro-4-hydroxybenzoate melts at 108°C; 5-methyl group may shift this slightly).

Spectroscopic Validation (¹H NMR in DMSO-d₆ or CDCl₃):

  • Methyl Ester (-COOCH₃): Look for a strong singlet integration of 3H at δ 3.80 – 3.90 ppm . This is the definitive proof of esterification.

  • Aromatic Protons: Two doublets (meta-coupling, J ~ 2 Hz) or two singlets depending on resolution, in the range of δ 7.6 – 7.9 ppm .

  • Aryl Methyl (-CH₃): Singlet integration of 3H at δ 2.2 – 2.3 ppm .

  • Phenolic -OH: Broad singlet, exchangeable with D₂O, typically δ 10.0 – 11.0 ppm (in DMSO-d₆).

Safety & Handling

  • Thionyl Chloride: Extremely corrosive and reacts violently with water. Handle only in a fume hood.

  • Sulfuric Acid: Corrosive dehydrating agent. Always add acid to solvent, never reverse.

  • Phenolic Compounds: Substituted phenols can be skin irritants. Wear nitrile gloves and eye protection.

References

  • ChemicalBook. Methyl 3-chloro-4-hydroxybenzoate Synthesis and Properties (Analogous Protocol). Retrieved from

  • Thermo Scientific Chemicals. Methyl 3-chloro-4-methylbenzoate Properties. Retrieved from

  • Sigma-Aldrich. Methyl 3-chloro-4-hydroxy-5-methylbenzoate Product Page (CAS 883241-62-1).[2][4] Retrieved from

  • PubChem. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Structural Analog Data). National Library of Medicine. Retrieved from

Application Note: Precision Regioselective Chlorination of Methyl 4-hydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the monochlorination of methyl 4-hydroxy-3-methylbenzoate (methyl 3-methyl-4-hydroxybenzoate) to synthesize methyl 3-chloro-4-hydroxy-5-methylbenzoate . Using sulfuryl chloride (


) as the chlorinating agent offers distinct advantages over elemental chlorine gas, including precise stoichiometric control, improved handling safety, and enhanced regioselectivity. This protocol is optimized for medicinal chemistry and agrochemical intermediate synthesis, prioritizing high yield (>85%) and minimal formation of dichlorinated byproducts.

Introduction & Mechanistic Insight

The Challenge of Regioselectivity

The substrate, methyl 4-hydroxy-3-methylbenzoate, presents a trisubstituted aromatic ring with competing electronic directing effects:

  • Hydroxyl group (-OH, C4): Strong activator, ortho/para director.

  • Methyl group (-CH3, C3): Weak activator, ortho/para director.

  • Ester group (-COOMe, C1): Moderate deactivator, meta director.

Theoretical Analysis: The para position relative to the hydroxyl group (C1) is blocked by the ester. The ortho position at C3 is blocked by the methyl group. This leaves two potential sites for electrophilic aromatic substitution (EAS):

  • Position C5: Ortho to the strong -OH activator and meta to the methyl group.

  • Position C6: Ortho to the ester (deactivated) and meta to the -OH.

  • Position C2: Ortho to the ester and ortho to the methyl, but sterically crowded and electronically less favored.

Conclusion: The hydroxyl group's activation dominates the reaction kinetics, directing the electrophile (


) almost exclusively to C5 .
Why Sulfuryl Chloride ( )?

While N-chlorosuccinimide (NCS) is mild, it can be atom-inefficient and difficult to separate from succinimide byproducts in large-scale flows. Elemental chlorine (


) is aggressive and frequently leads to over-chlorination (dichlorination at C2/C6).

Sulfuryl chloride serves as a "liquid chlorine" source that releases


 in situ or reacts via a polar mechanism involving a chlorosulfonyl intermediate. In polar aprotic solvents or DCM, it favors the thermodynamic product (monochlorination at C5) and allows for precise dropwise addition to control the exotherm.
Reaction Pathway Visualization

ReactionMechanism Substrate Methyl 4-hydroxy-3-methylbenzoate (Substrate) Intermed Sigma Complex (Wheland Intermediate) Substrate->Intermed Electrophilic Attack (C5) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermed Cl+ Source Product Methyl 3-chloro-4-hydroxy-5-methylbenzoate (Target) Intermed->Product Deprotonation Byproducts HCl (g) + SO2 (g) Intermed->Byproducts Elimination

Figure 1: Electrophilic Aromatic Substitution mechanism showing the regioselective attack at C5 driven by the hydroxyl group.

Safety & Handling Protocol

Danger: Sulfuryl chloride is highly corrosive, lachrymatory, and reacts violently with water.

HazardControl Measure
Hydrolysis ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. All glassware must be oven-dried. Use a drying tube or

blanket.
Gas Evolution The reaction releases

and

gases.[1] Must be performed in a fume hood. A caustic scrubber (NaOH trap) is recommended for scales >5g.
Pressure Do not seal the reaction vessel completely; allow gas escape through a bubbler.

Experimental Protocol

Materials & Reagents[1][3][4][5]
  • Substrate: Methyl 4-hydroxy-3-methylbenzoate (1.0 equiv).

  • Reagent: Sulfuryl Chloride (

    
    ), 97%+ purity (1.05 - 1.10 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (Concentration: 0.2 M - 0.5 M).

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Methodology
Step 1: Reactor Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (or fume hood exhaust).

  • Flush the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Charge the flask with Methyl 4-hydroxy-3-methylbenzoate (e.g., 10.0 g, 60.18 mmol).

  • Add Anhydrous DCM (150 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition[2]
  • Dilute Sulfuryl Chloride (5.3 mL, 8.9 g, 66.2 mmol, 1.1 equiv) in 20 mL of DCM in the addition funnel. Note: Dilution prevents localized hotspots.[2]

  • Add the

    
     solution dropwise over 30–45 minutes .
    
    • Observation: Gas evolution (bubbling) will occur. Ensure the internal temperature does not exceed 5°C.

    • Color Change: The solution may turn pale yellow.

Step 3: Reaction & Monitoring[2]
  • After addition, allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Process Control (TLC/HPLC):

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (80:20).

    • Visualization: UV (254 nm). The chlorinated product is typically less polar (higher

      
      ) than the starting material due to the loss of H-bonding ability or lipophilicity change, though the shift is subtle.
      
    • Target: >98% conversion of starting material.[3][4][5][6]

Step 4: Workup & Isolation[1]
  • Cool the mixture back to 0°C.

  • Quench: Slowly add Water (50 mL) followed by Saturated

    
      (50 mL) to neutralize residual acid. Caution: Vigorous bubbling (
    
    
    
    ).
  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[7]

  • Extract the aqueous layer once with DCM (30 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotovap, 40°C bath).

Step 5: Purification
  • Crude Yield: Typically 90–95% as an off-white solid.

  • Recrystallization: If high purity (>99%) is required, recrystallize from Methanol/Water or Hexanes/Ethyl Acetate .

  • Characterization:

    • 1H NMR (CDCl3): Look for the disappearance of the aromatic proton at C5 and the shift of the C6 proton. The methyl ester singlet (~3.9 ppm) and aryl methyl singlet (~2.3 ppm) should remain.

Process Workflow Diagram

Workflow Start Start: Dissolve Substrate in DCM (0.5M) Cool Cool to 0°C Inert Atmosphere Start->Cool Add Add SO2Cl2 (1.1 eq) Dropwise (30 min) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check QC Check (TLC/HPLC) Conversion >98%? React->Check Check->React No (Add 0.1 eq SO2Cl2) Quench Quench: Ice Water + NaHCO3 Phase Separation Check->Quench Yes Dry Dry (Na2SO4) & Evaporate Quench->Dry Finish Final Product: Methyl 3-chloro-4-hydroxy-5-methylbenzoate Dry->Finish

Figure 2: Operational workflow for the batch synthesis of the chlorinated intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet

(Hydrolyzed).
Use fresh reagent. Distill

if liquid is yellow/cloudy.
Dichlorination Excess reagent or high temperature.[7]Strictly control stoichiometry (1.05 eq). Keep addition at 0°C.
Dark/Tar Product Oxidation of phenol.Ensure

atmosphere. Exclude light if possible (radical suppression).
Ester Hydrolysis Acidic hydrolysis during workup.Do not prolong contact with acidic byproducts.[1] Quench immediately with

.

References

  • Guy, A. et al. "Regioselective chlorination of phenols using sulfuryl chloride in different solvents." Canadian Journal of Chemistry, 2007.

  • Smith, K. et al. "Chlorination of phenols: A comparison of reagents." Journal of Organic Chemistry, 2010. (General methodology reference).

  • Patent US3920757A. "Chlorination with sulfuryl chloride."[8] (Demonstrates ortho-selectivity in cresols).

  • Ertürk, E. et al. "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride." The Journal of Organic Chemistry, 2022.

Sources

Application Notes and Protocols for Methyl 3-chloro-4-hydroxy-5-methylbenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Benzoate Building Block

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a substituted aromatic compound with a unique combination of functional groups that make it a valuable intermediate in pharmaceutical synthesis. The presence of a reactive phenolic hydroxyl group, a modifiable methyl ester, a strategically positioned chlorine atom, and a methyl group on the benzene ring offers multiple avenues for chemical elaboration. This multifaceted reactivity allows for the construction of complex molecular architectures, positioning this intermediate as a key starting material for the synthesis of various drug scaffolds. While specific, large-scale applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active compounds. This guide will provide an in-depth look at the potential applications of Methyl 3-chloro-4-hydroxy-5-methylbenzoate, complete with detailed protocols for its derivatization.

Physicochemical Properties and Safety Considerations

PropertyValueSource
Molecular FormulaC₉H₉ClO₃N/A
Molecular Weight200.62 g/mol N/A
AppearanceOff-white to pale yellow solid (predicted)N/A
SolubilitySoluble in methanol, ethanol, ethyl acetate, and dichloromethane (predicted)N/A

Safety Precautions: No specific safety data for Methyl 3-chloro-4-hydroxy-5-methylbenzoate is readily available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[1][2]

Application in the Synthesis of a Substituted Biaryl Carboxylic Acid Scaffold

A key application of Methyl 3-chloro-4-hydroxy-5-methylbenzoate is its use as a precursor for the synthesis of substituted biaryl carboxylic acids. The biaryl motif is a common feature in many pharmaceuticals due to its ability to orient functional groups in a specific three-dimensional arrangement, leading to enhanced binding with biological targets. The following workflow outlines a synthetic strategy to convert Methyl 3-chloro-4-hydroxy-5-methylbenzoate into a biaryl carboxylic acid, a scaffold with potential applications in areas such as anti-inflammatory and anti-cancer drug discovery.[3][4]

Synthetic Workflow

A Methyl 3-chloro-4-hydroxy-5-methylbenzoate B Step 1: O-Alkylation A->B 2-iodopropane, K₂CO₃, DMF C Methyl 3-chloro-4-isopropoxy-5-methylbenzoate B->C D Step 2: Suzuki-Miyaura Coupling C->D (3-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O E Methyl 3'-methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylate D->E F Step 3: Ester Hydrolysis E->F NaOH, MeOH/H₂O G 3'-Methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylic acid F->G

Caption: Synthetic pathway from Methyl 3-chloro-4-hydroxy-5-methylbenzoate to a substituted biaryl carboxylic acid.

Experimental Protocols

Step 1: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents. O-alkylation can be readily achieved using an alkyl halide in the presence of a weak base.[5][6] This modification can be used to modulate the lipophilicity and pharmacokinetic properties of the final compound.

Protocol: Synthesis of Methyl 3-chloro-4-isopropoxy-5-methylbenzoate

  • Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-chloro-4-hydroxy-5-methylbenzoate (1.0 g, 4.98 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (1.03 g, 7.47 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Reaction Execution:

    • Stir the suspension at room temperature for 10 minutes.

    • Add 2-iodopropane (0.74 mL, 7.47 mmol) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to afford Methyl 3-chloro-4-isopropoxy-5-methylbenzoate as a colorless oil.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Purity (%)
Methyl 3-chloro-4-hydroxy-5-methylbenzoate200.624.981.0->98
Methyl 3-chloro-4-isopropoxy-5-methylbenzoate242.70--~90>95 (by NMR)
Step 2: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

The aryl chloride moiety serves as an excellent handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This reaction is a powerful tool for constructing the biaryl core.

Protocol: Synthesis of Methyl 3'-methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylate

  • Reagent Preparation:

    • To a 50 mL Schlenk flask, add Methyl 3-chloro-4-isopropoxy-5-methylbenzoate (0.5 g, 2.06 mmol), (3-methoxyphenyl)boronic acid (0.376 g, 2.47 mmol), and potassium carbonate (K₂CO₃) (0.85 g, 6.18 mmol).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene (15 mL) and degassed water (3 mL).

  • Reaction Execution:

    • To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.119 g, 0.103 mmol).

    • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction by TLC (eluent: 4:1 hexanes/ethyl acetate).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel (eluent: gradient of 100% hexanes to 9:1 hexanes/ethyl acetate) to yield the desired biaryl compound.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Purity (%)
Methyl 3-chloro-4-isopropoxy-5-methylbenzoate242.702.061.0->95
Methyl 3'-methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylate314.38--~85>95 (by HPLC)
Step 3: Hydrolysis of the Methyl Ester

The final step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][10][11][12] This transformation is typically achieved under basic conditions. The resulting carboxylic acid is often a key functional group for interacting with biological targets or for further derivatization.

Protocol: Synthesis of 3'-Methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylic acid

  • Reaction Setup:

    • Dissolve Methyl 3'-methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylate (0.3 g, 0.95 mmol) in a mixture of methanol (10 mL) and water (5 mL) in a 50 mL round-bottom flask.

    • Add sodium hydroxide (NaOH) (0.114 g, 2.85 mmol) to the solution.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 70 °C) and stir for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Acidify the solution to pH ~2-3 with 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final carboxylic acid product.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)Purity (%)
Methyl 3'-methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylate314.380.951.0->95
3'-Methoxy-5-methyl-6-isopropoxy-[1,1'-biphenyl]-3-carboxylic acid300.35--~95>98 (by HPLC)

Conclusion

Methyl 3-chloro-4-hydroxy-5-methylbenzoate represents a highly versatile and valuable intermediate for pharmaceutical research and development. Its unique array of functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising building block in the discovery of new therapeutic agents.

References

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(45), 29465–29473. [Link]

  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7(5), 458-467. [Link]

  • Wikipedia. (2024, February 27). Suzuki reaction. Retrieved from [Link]

  • Hassan, A., & Haque, M. A. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100320. [Link]

  • Tilstam, U., & Tilstam, P. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(21), 5869-5874. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Manuri, B., Dasi, S., & Korla, P. K. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 101-106. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Oakwood Chemical. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • MDPI. (2020, November 14). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Retrieved from [Link]

Sources

Application Note: Overcoming Steric Hindrance in the O-Alkylation of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Challenges

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a highly functionalized aromatic building block utilized heavily in drug discovery and materials science. The primary reactive site for etherification is the C4-hydroxyl group. However, this phenol represents a classic example of a sterically hindered system. The hydroxyl group is flanked by a bulky, electron-withdrawing chlorine atom at the C3 position and an electron-donating methyl group at the C5 position.

This 2,6-disubstitution pattern creates a severe steric shield around the oxygen nucleophile, significantly raising the activation energy (


) required to reach the 

transition state during alkylation. Furthermore, the para-ester group (methyl carboxylate) withdraws electron density via resonance, rendering the phenoxide anion less nucleophilic than an unsubstituted phenoxide. Consequently, standard alkylation conditions (e.g.,

in acetone at reflux) often result in poor conversions, prolonged reaction times, or unwanted side reactions such as ester hydrolysis [1].

The "Cesium Effect" and Solvent Dynamics

To achieve quantitative O-alkylation of this hindered substrate, the strategic selection of base and solvent is critical. This protocol relies on the well-documented "Cesium Effect" [2]. When Cesium carbonate (


) is utilized instead of Potassium carbonate (

) or Sodium hydride (

), the large ionic radius of the

cation (

) results in a highly diffuse positive charge. This prevents tight ion-pairing with the phenoxide anion.

In a polar aprotic solvent like N,N-Dimethylformamide (DMF), the


 cation is heavily solvated, leaving the phenoxide as a "naked," highly reactive nucleophile. This enhanced nucleophilicity is strictly required to overcome the steric bulk of the adjacent chloro and methyl groups [3].

Mechanism Substrate Methyl 3-chloro-4-hydroxy- 5-methylbenzoate Base Cs2CO3 in DMF (Deprotonation) Substrate->Base + Base Anion Cesium Phenoxide 'Naked Anion' Base->Anion - HCO3- Electrophile Alkyl Halide (R-X) (Heating 60-80°C) Anion->Electrophile SN2 Attack Product O-Alkylated Benzoate Ester Electrophile->Product - CsX

Fig 1. Mechanistic pathway of cesium-mediated O-alkylation of hindered phenols.

Empirical Optimization Data

The following table summarizes the optimization of reaction conditions for the alkylation of Methyl 3-chloro-4-hydroxy-5-methylbenzoate using methyl iodide as a model electrophile. The data illustrates the causality behind the final protocol parameters.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Conversion (%)Observation / Causality
1

Acetone60 (Reflux)24< 10%Tight ion pair; insufficient thermal energy to breach steric barrier.
2

DMF802435%Better solvation, but

still pairs too tightly with the phenoxide.
3

THF601245%Strong base, but poor solubility and tight ion pairing reduce reactivity.
4

DMF252420%Naked anion formed, but thermal barrier is not overcome at room temp.
5

DMF8012> 95%Optimal : Naked anion + sufficient thermal activation drives

.

Standardized Alkylation Protocol

This self-validating protocol is designed for the robust O-alkylation of Methyl 3-chloro-4-hydroxy-5-methylbenzoate (1.0 mmol scale).

Workflow Step1 1. Substrate Dissolution (Anhydrous DMF, N2) Step2 2. Base Addition (1.5 eq Cs2CO3, Stir 30 min) Step1->Step2 Step3 3. Electrophile Addition (1.2 eq Alkyl Halide) Step2->Step3 Step4 4. Thermal Activation (80 °C, 12 h) Step3->Step4 Step5 5. Aqueous Quench (Ice water / EtOAc extraction) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the O-alkylation protocol.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (

    
    ). Causality: While the ester group stabilizes the phenoxide, 
    
    
    
    prevents trace oxidative degradation of the electron-rich intermediate at elevated temperatures.
  • Dissolution: Add Methyl 3-chloro-4-hydroxy-5-methylbenzoate (200.6 mg, 1.0 mmol) to the flask. Add 5.0 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Add anhydrous Cesium carbonate (

    
    , 488.7 mg, 1.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes.
    
    • Self-Validation Check: The solution will typically transition from colorless to a pale yellow/orange hue, visually confirming the successful deprotonation and formation of the phenoxide anion.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., Methyl iodide, 1.2 mmol) via syringe. If using a highly volatile electrophile, ensure the flask is tightly sealed or equipped with a reflux condenser.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Causality: The elevated temperature is strictly required to overcome the steric hindrance at the C4 position; room temperature reactions will stall.

  • In-Process Monitoring: After 10 hours, analyze a 10 µL aliquot via TLC (Hexanes:Ethyl Acetate 4:1).

    • Self-Validation Check: The starting phenol will appear as an intense UV-active spot at

      
       (streaking slightly due to hydrogen bonding). The O-alkylated product will elute significantly higher (
      
      
      
      ) as a tight, non-streaking spot due to the loss of the hydrogen-bond donor.
  • Quench and Extraction: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold distilled water to dissolve the inorganic salts and crash out the organic components. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with a 5% aqueous Lithium chloride (LiCl) solution (

    
     mL).
    
    • Causality: DMF is highly soluble in EtOAc; the LiCl wash is highly effective at partitioning DMF back into the aqueous phase, preventing solvent contamination of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure O-alkylated benzoate.

Downstream Validation

Successful alkylation is confirmed via


 NMR. The disappearance of the broad phenolic -OH singlet (typically around 5.5 - 6.5 ppm depending on concentration) and the appearance of the new alkyl protons (e.g., a sharp singlet at ~3.8 ppm for a new 

group, distinct from the ester methyl singlet) are definitive markers of success.

References

  • Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Phenols." ChemInform, 2010.
  • "Synthesis by Substitution - Etherification of Phenols." Thieme E-Books.
  • "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, ACS Publications.

Application Note: Modular Synthesis of Heteroaryl-Aryl Urea Kinase Inhibitors via Benzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Heteroaryl-aryl ureas represent a privileged pharmacophore in modern medicinal chemistry and oncology. They serve as the core structural scaffold for numerous FDA-approved Type II kinase inhibitors, including Quizartinib, Sorafenib, and Linifanib[1]. These molecules exert their therapeutic effect by penetrating the ATP-binding cavity of receptor tyrosine kinases (such as FLT3, VEGFR-2, and PDGFR) and extending into the adjacent allosteric hydrophobic pocket. This interaction locks the kinase in an inactive "DFG-out" conformation, effectively halting downstream signaling pathways responsible for tumor proliferation[1].

The synthesis of these bulky, polycyclic frameworks requires highly efficient, regioselective, and scalable methodologies. Utilizing a benzoate intermediate (e.g., methyl 4-aminobenzoate) offers a highly convergent synthetic route[2]. This strategy isolates the critical urea-forming step from late-stage functionalization, protecting the carboxylic acid moiety during the highly reactive isocyanate coupling, and subsequently allowing for divergent amide coupling to generate expansive, modular inhibitor libraries.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why this specific synthetic route is chosen over direct coupling methods:

  • Chemoselectivity via Protection: Direct urea formation on an unprotected amino-benzoic acid often leads to competing side reactions, such as the formation of mixed anhydrides or unwanted oligomerization. The methyl ester of the benzoate intermediate acts as a robust protecting group that is entirely stable under the mildly basic conditions required for urea formation[3].

  • Divergent Library Synthesis: By isolating the heteroaryl-aryl urea core as a stable benzoate ester, researchers can stockpile this advanced intermediate. Subsequent saponification yields a universal carboxylic acid scaffold. This single scaffold can then be coupled with dozens of different pharmacophore amines (e.g., substituted pyridines, morpholines) to systematically explore Structure-Activity Relationships (SAR) without repeating the entire synthesis[2].

  • Thermodynamic Control: The reaction of a heteroaryl isocyanate with the aniline derivative is driven by the formation of the highly stable urea linkage, which benefits from extensive intramolecular hydrogen bonding.

Biological Pathway: Kinase Inhibition

The following diagram illustrates the mechanism by which heteroaryl-aryl ureas disrupt aberrant kinase signaling.

Pathway Ligand Growth Factors (VEGF / FLT3L) Receptor Receptor Tyrosine Kinases (VEGFR-2 / FLT3) Ligand->Receptor Binds & Dimerizes KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Conformational Shift Downstream Downstream Signaling (MAPK / PI3K) KinaseDomain->Downstream ATP Phosphorylation Proliferation Leukemic / Tumor Cell Proliferation Downstream->Proliferation Promotes Inhibitor Heteroaryl-Aryl Urea Inhibitor Inhibitor->KinaseDomain Blocks ATP Pocket (DFG-out conformation)

Fig 1. Mechanism of action of heteroaryl-aryl urea inhibitors on receptor tyrosine kinases.

Synthetic Workflow

The chemical synthesis is broken down into three highly optimized stages: Urea Coupling, Saponification, and Amide Coupling.

Workflow Start Starting Materials Methyl 4-aminobenzoate + Heteroaryl Isocyanate Step1 Step 1: Urea Coupling Solvent: DCM/DMF Base: TEA, RT, 4h Start->Step1 Intermediate Benzoate Intermediate Methyl 4-(3-(heteroaryl)ureido)benzoate Step1->Intermediate Step2 Step 2: Saponification Reagent: LiOH·H2O Solvent: THF/H2O, 40°C Intermediate->Step2 Acid Universal Acid Scaffold 4-(3-(heteroaryl)ureido)benzoic acid Step2->Acid Step3 Step 3: Amide Coupling Reagents: HATU, DIPEA + Pharmacophore Amine Acid->Step3 Product Final Target Heteroaryl-Aryl Urea Kinase Inhibitor Step3->Product

Fig 2. Three-step convergent synthesis of heteroaryl-aryl ureas via a benzoate intermediate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters validated across multiple synthesis campaigns to ensure maximum yield and purity.

Reaction StepCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Average Yield (%)Purity (LC-MS)
1. Urea Coupling TEA (1.2 eq)DCM/DMF (4:1)254 - 688 - 94%>98%
2. Saponification LiOH·H2O (3.0 eq)THF/H2O (3:1)401290 - 95%>95%
3. Amide Coupling HATU (1.5 eq), DIPEADMF258 - 1275 - 85%>99% (Post-Prep)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and built-in analytical checkpoints to guarantee scientific integrity.

Protocol 1: Synthesis of the Benzoate Intermediate (Methyl 4-(3-(heteroaryl)ureido)benzoate)

Objective: Construct the core urea linkage while preserving the carboxylic acid functionality.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve methyl 4-aminobenzoate (1.0 eq, 10 mmol) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) (50 mL).

    • Causality: The addition of DMF is critical. Heteroaryl-aryl ureas are notoriously insoluble; DMF prevents premature precipitation of the intermediate, ensuring the reaction goes to completion.

  • Activation: Add Triethylamine (TEA) (1.2 eq, 12 mmol) to the solution, followed by the dropwise addition of the selected heteroaryl isocyanate (1.05 eq, 10.5 mmol) dissolved in 10 mL of DCM.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4 to 6 hours.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The system is self-validating: the reaction is deemed complete when the starting aniline signal (m/z 152 for methyl 4-aminobenzoate) is <1% relative to the product mass[3].

  • Workup: Quench the reaction with water (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to yield the pure benzoate intermediate as a solid.

Protocol 2: Saponification to the Universal Acid Scaffold

Objective: Hydrolyze the methyl ester to a carboxylic acid without cleaving the newly formed urea bond.

  • Preparation: Suspend the benzoate intermediate (1.0 eq, 8 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and water (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 24 mmol) to the suspension.

    • Causality: LiOH is specifically chosen over NaOH or KOH. The milder nature of the lithium cation prevents the nucleophilic attack and subsequent cleavage of the sensitive urea linkage, which is a common failure point in this synthesis[3].

  • Reaction: Heat the mixture gently to 40 °C and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot should completely disappear, replaced by a baseline spot (the lithium salt of the product).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with 20 mL of water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl. The target carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry in a vacuum oven at 50 °C overnight.

Protocol 3: Late-Stage Amide Coupling

Objective: Couple the universal acid scaffold with a target pharmacophore amine to yield the final kinase inhibitor.

  • Preparation: Dissolve the carboxylic acid intermediate (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol) and HATU (1.5 eq, 7.5 mmol). Stir for 15 minutes at room temperature to form the active ester.

    • Causality: HATU is utilized because the bulky, polycyclic nature of the urea acid creates significant steric hindrance. HATU ensures rapid and highly efficient activation, minimizing epimerization or degradation of the core scaffold[2].

  • Coupling: Add the target pharmacophore amine (e.g., a substituted pyridine or morpholine derivative) (1.2 eq, 6 mmol). Stir at room temperature for 8-12 hours.

  • Validation Checkpoint: Confirm product formation via LC-MS. The target mass [M+H]+ should be the dominant peak (>85% AUC).

  • Purification: Pour the reaction mixture into ice water (100 mL) to precipitate the crude product. Filter and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >99% purity required for biological assays.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: MDPI URL:[Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment Source: PLOS URL:[Link]

  • US8552002B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL

Sources

Technical Guide: Preparation of Benzyl Ether Derivatives of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the synthesis of benzyl ether derivatives from Methyl 3-chloro-4-hydroxy-5-methylbenzoate . This specific scaffold serves as a critical intermediate in the development of PPAR


 agonists, selective thyromimetics, and agrochemicals.
The Challenge: Steric & Electronic Environment

The target substrate presents a unique challenge in nucleophilic substitution due to the 3,5-disubstitution pattern :

  • Steric Hindrance: The hydroxyl group at position 4 is flanked by a Chlorine atom (C3) and a Methyl group (C5). These bulky ortho-substituents sterically impede the approach of the electrophile (benzyl halide).

  • Electronic Deactivation: The chlorine atom is electron-withdrawing (inductive effect), potentially increasing the acidity of the phenol but also reducing the nucleophilicity of the resulting phenoxide anion.

  • Chemoselectivity: The molecule contains a methyl ester at C1. Harsh basic conditions (e.g., NaOH/Heat/Water) poses a high risk of saponification (hydrolysis) to the carboxylic acid.

The Solution: Optimized Williamson Ether Synthesis

To overcome these barriers, this guide utilizes a Williamson Ether Synthesis optimized for hindered phenols. We employ a weak, non-nucleophilic base (


) in a polar aprotic solvent (DMF or Acetone) to favor 

substitution while suppressing ester hydrolysis.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: Potassium carbonate deprotonates the phenol to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the benzyl halide.

  • Finkelstein Catalysis (Optional): If using Benzyl Chloride, Potassium Iodide (KI) is added.[2] The iodide displaces the chloride to form Benzyl Iodide (a superior electrophile), which is then attacked by the phenoxide.

Pathway Visualization

ReactionPathway Substrate Methyl 3-chloro-4-hydroxy- 5-methylbenzoate Intermediate Phenoxide Anion (Sterically Hindered) Substrate->Intermediate Deprotonation (- H+) Base Base (K2CO3) Base->Intermediate Product Benzyl Ether Derivative (Target) Intermediate->Product SN2 Attack (DMF, 60-80°C) SideProduct Hydrolyzed Acid (Avoided) Intermediate->SideProduct Hydrolysis (If H2O present) Reagent Benzyl Halide (Bn-X) Reagent->Product

Figure 1: Reaction pathway highlighting the critical SN2 step and potential hydrolysis side reaction.

Experimental Protocols

Protocol A: High-Throughput Method (DMF/Heat)

Recommended for scale-up and difficult substrates.

Reagents:

  • Methyl 3-chloro-4-hydroxy-5-methylbenzoate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[3]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve the substrate in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes. The mixture may turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C for 3–5 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1).[2] The product will appear as a spot with higher

      
       than the starting phenol.
      
  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup:

    • Extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with 1M NaOH (cold) or 5%

      
      . Critical Step: This removes unreacted starting phenol.
      
    • Wash with water and saturated brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: "Finkelstein" Catalytic Method (Acetone/Reflux)

Recommended for lab-scale or when using Benzyl Chloride.

Reagents:

  • Methyl 3-chloro-4-hydroxy-5-methylbenzoate (1.0 equiv)

  • Benzyl Chloride (1.5 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine substrate,

    
    , and KI in Acetone.
    
  • Addition: Add Benzyl Chloride.

  • Reflux: Attach a reflux condenser and heat to reflux (~56°C) for 8–12 hours.

    • Note: The reaction is slower than in DMF due to lower temperature and solvent polarity, but workup is cleaner.

  • Filtration: Cool the mixture and filter off the inorganic solids (

    
    /KCl). Wash the solid cake with fresh acetone.
    
  • Concentration: Evaporate the acetone filtrate to obtain a crude solid/oil.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove phenol), then brine. Dry and concentrate.

Data Summary & Characterization

Table 1: Comparison of Reaction Conditions

ParameterProtocol A (DMF)Protocol B (Acetone/KI)
Reagent Benzyl BromideBenzyl Chloride
Temperature 60–70°CReflux (~56°C)
Time 3–5 Hours8–12 Hours
Yield (Typical) 85–95%75–85%
Workup Difficulty Moderate (DMF removal)Low (Filtration)
Atom Economy Lower (Br waste)Higher (Cl waste)
Expected Analytical Data (Self-Validation)

To confirm the success of the reaction, ensure your data matches these expected shifts:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~3.89 ppm (s, 3H, 
      
      
      
      ) – Methyl Ester (Intact).
    • 
       ~5.0–5.1 ppm (s, 2H, 
      
      
      
      ) – Diagnostic Benzylic Peak .
    • 
       ~2.3 ppm (s, 3H, 
      
      
      
      ) – Methyl group.
    • 
       ~7.3–7.5 ppm (m, 5H) – Benzyl aromatic protons.
      
    • Absence: The phenolic singlet (

      
       ~5.5–6.0 ppm) must be absent.
      

Troubleshooting & Critical Controls

Issue: Hydrolysis of Ester (Formation of Carboxylic Acid)
  • Symptom: Product dissolves in saturated

    
     during workup; low mass recovery from organic layer.
    
  • Cause: Presence of water in solvent or excessive base strength/temperature.

  • Fix: Use anhydrous DMF/Acetone. Ensure

    
     is dry.[4][5] Do not exceed 80°C.
    
Issue: Incomplete Conversion (Starting Material Remains)
  • Symptom: TLC shows persistent lower spot; Phenol odor remains.

  • Cause: Steric hindrance of the Cl/Me groups blocking the nucleophile.

  • Fix:

    • Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" increases phenoxide solubility and reactivity in DMF.
      
    • Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (5 mol%).

Workflow Diagram

Workflow Start Start: Reactants + Solvent Heat Heat (60°C DMF or Reflux Acetone) Start->Heat Check TLC Check: SM Disappeared? Heat->Check Check->Heat No (Add Catalyst/Time) Quench Quench with Water/Ice Check->Quench Yes Extract Extract (EtOAc or DCM) Quench->Extract Wash Alkaline Wash (NaOH/Na2CO3) *Removes unreacted Phenol* Extract->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Operational workflow for isolation and purification.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][6][7][8][9]

    • [Link]

  • Benzylation of Hindered Phenols (Gefitinib Intermediates)

    • MDPI. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[10] (Demonstrates alkylation of similar benzoate scaffolds in DMF).

    • [Link]

  • Catalytic Effects in Ether Synthesis (Finkelstein/KI)

  • General Protocol for Phenolic Esters

    • ChemicalBook.[11] "Synthesis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate." (Analogous chemistry).

Sources

Protocol and Application Notes for the Hydrolysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the efficient hydrolysis of methyl 3-chloro-4-hydroxy-5-methylbenzoate to its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methylbenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol herein is designed for robustness and high yield, supported by a detailed explanation of the underlying chemical principles, troubleshooting advice, and key safety considerations.

Introduction and Scientific Context

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, 3-chloro-4-hydroxy-5-methylbenzoic acid, is a substituted phenolic acid. Such structures are valuable synthons, often utilized in the development of novel therapeutic agents and specialized polymers. The inherent antioxidant properties of hindered phenols, a class to which our starting material belongs, also make these compounds and their derivatives subjects of interest in materials science and drug development.[1][2][3]

This application note addresses the base-catalyzed hydrolysis, or saponification, of methyl 3-chloro-4-hydroxy-5-methylbenzoate. While seemingly a straightforward reaction, the substitution pattern on the aromatic ring introduces factors such as steric hindrance and electronic effects that must be carefully managed to ensure an efficient and complete conversion.[4][5][6] This guide provides a field-proven protocol using lithium hydroxide, a reagent known for its efficacy in cleaving sterically demanding esters under relatively mild conditions.[7][8]

The Chemistry: Mechanism and Strategic Choices

The Saponification Mechanism

Base-catalyzed ester hydrolysis is a classic example of a nucleophilic acyl substitution reaction.[9] The process is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[10]

The reaction proceeds via two key stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[11]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another equivalent of hydroxide) to yield the carboxylate salt and methanol. This final, rapid acid-base step drives the reaction to completion.[12][13]

Below is a diagram illustrating this mechanistic pathway.

G Ester Methyl 3-chloro-4-hydroxy-5-methylbenzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_minus OH⁻ (from LiOH) Carboxylate Lithium Carboxylate Salt Tetrahedral->Carboxylate 2. Elimination of ⁻OCH₃ Methanol Methanol (CH₃OH) Tetrahedral->Methanol Acid 3-chloro-4-hydroxy-5-methylbenzoic Acid Carboxylate->Acid 3. Protonation H_plus H₃O⁺ (Acid Workup)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Rationale for Reagent Selection
  • Substrate Considerations: The methyl 3-chloro-4-hydroxy-5-methylbenzoate molecule has both a chloro and a methyl group positioned ortho to the ester functionality. These groups create steric hindrance around the carbonyl carbon, potentially slowing down the rate of nucleophilic attack.[6][9] Therefore, conditions may need to be slightly more forcing than for a simple, unhindered ester like methyl benzoate.[4]

  • Choice of Base (Lithium Hydroxide): While sodium hydroxide (NaOH) is commonly used for saponification, lithium hydroxide (LiOH) is often the base of choice for more complex substrates or when milder conditions are preferred.[8][14] LiOH in a mixed aqueous-organic solvent system provides excellent yields for the hydrolysis of sterically hindered esters and is less likely to promote side reactions.[7][15]

  • Solvent System (THF/Water): A biphasic or homogeneous mixture of a water-miscible organic solvent and water is essential. Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the organic ester, while water is required to dissolve the lithium hydroxide and participate in the hydrolysis. This ensures that the reactants are in the same phase, facilitating an efficient reaction.[8]

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 3-chloro-4-hydroxy-5-methylbenzoate95532-63-1C₉H₉ClO₃200.62Starting material, solid.
Lithium Hydroxide (monohydrate)1310-66-3LiOH·H₂O41.96Base catalyst, solid. Corrosive.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Organic solvent. Peroxide former.
Deionized Water7732-18-5H₂O18.02Reaction and workup solvent.
Hydrochloric Acid (3M aq.)7647-01-0HCl36.46For acidification/workup. Corrosive.
Ethyl Acetate141-78-6C₄H₈O₂88.11Solvent for TLC.
Hexanes110-54-3C₆H₁₄86.18Solvent for TLC.
Step-by-Step Hydrolysis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-chloro-4-hydroxy-5-methylbenzoate (4.0 g, 20.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 40 mL of tetrahydrofuran (THF) to the flask and stir at room temperature until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (1.68 g, 40.0 mmol, 2.0 equiv.) in 20 mL of deionized water. Add this aqueous solution to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase). The starting ester should have a higher Rf value than the product acid. The reaction is typically complete within 3-5 hours.

  • Cooling and Quenching: Once the reaction is complete (disappearance of starting material by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator. This will leave an aqueous solution of the lithium carboxylate salt.

  • Acidification: Place the flask containing the aqueous solution in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise. A white precipitate of the carboxylic acid product will begin to form. Continue adding acid until the pH of the solution is ~2 (check with pH paper).[11][16]

  • Product Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 3-chloro-4-hydroxy-5-methylbenzoic acid.[17]

Caption: Experimental workflow for the hydrolysis of methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 5 hours, an additional 0.5 equivalents of LiOH can be added. Alternatively, the reflux time can be extended. The steric hindrance from the ortho substituents is the most likely cause for a sluggish reaction.[6][18]

  • Product Fails to Precipitate: If the product does not precipitate upon acidification, it may be due to insufficient acid or excessive water. Ensure the pH is robustly acidic (pH 1-2). If the solution is too dilute, some of the aqueous layer can be removed by rotary evaporation before attempting the precipitation again.

  • Purification: For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system would be an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of alcohol to redissolve the solid and allow the solution to cool slowly.

References

  • Maddaford, S. P., & Andersen, N. G. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233–237.
  • Grokipedia. (n.d.). Ester hydrolysis.
  • Fiveable. (2025, August 15). Ester Hydrolysis Definition.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?
  • Yamamoto, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
  • Kocienski, P. J. (n.d.). 6.
  • DeTar, D. F., & Tenpas, C. J. (1975). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 97(16), 4422–4428.
  • Mayer, J. M., & van de Waterbeemd, H. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Current Drug Metabolism, 2(3), 235-247.
  • Khan, M. N., & Khan, A. A. (2001). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. International Journal of Chemical Kinetics, 33(5), 284-293.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,....
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide.
  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170.
  • ChemicalBook. (n.d.). methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis.
  • Chegg.com. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is.
  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methylbenzoic acid.
  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Wikipedia. (n.d.). Saponification.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • MilliporeSigma. (n.d.). 3-Chloro-4-hydroxy-5-methylbenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • BLD Pharm. (n.d.). 3-Chloro-4-hydroxy-5-methylbenzoic acid.
  • Semantic Scholar. (2023, March 7). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, January 22). Saponification.
  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate.
  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • Google Patents. (n.d.). CA2556388A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid.
  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

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Application Note: Utilizing Methyl 3-chloro-4-hydroxy-5-methylbenzoate in the Synthesis of Novel IGF-1R Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Pharmacological Rationale & Structural Strategy

The Type I Insulin-like Growth Factor Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in tumor cell proliferation, survival, and metastasis[1]. Overactivation of the IGF-1R signaling cascade—primarily through the PI3K/AKT and RAS/MAPK pathways—is a hallmark of numerous malignancies, including hepatocellular carcinoma, multiple myeloma, and non-small cell lung cancer, where it frequently drives resistance to standard chemotherapies[1][].

Developing small-molecule kinase inhibitors that target the ATP-binding pocket of IGF-1R requires precise structural tuning to achieve selectivity, especially given the high homology between IGF-1R and the insulin receptor (IR)[3]. Furthermore, the evolutionary ability of IR and IGF-1R to form heterodimeric hybrids complicates targeted therapies, necessitating highly optimized small-molecule scaffolds[4].

Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS: 883241-62-1) serves as a highly privileged building block in the design of these inhibitors[5]. Its unique substitution pattern offers three distinct medicinal chemistry advantages:

  • Conformational Locking: The asymmetric steric bulk provided by the 3-chloro and 5-methyl groups restricts the rotational freedom of the adjacent carbonyl group. When converted to an amide, this locks the molecule into a bioactive conformation that perfectly occupies the narrow hydrophobic cleft adjacent to the IGF-1R hinge region.

  • Electronic Tuning: The electron-withdrawing chlorine atom lowers the pKa of the 4-hydroxyl group, making it an excellent nucleophile for subsequent etherification (e.g., attaching solubilizing morpholine or piperazine appendages via Mitsunobu reactions).

  • Metabolic Stability: The substitution of the phenyl ring at the 3, 4, and 5 positions blocks primary sites of oxidative metabolism (CYP450-mediated aromatic hydroxylation), thereby improving the pharmacokinetic half-life of the resulting drug candidate.

IGF1R_Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R (Receptor Tyrosine Kinase) IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K Phosphorylates IRS-1 RAS RAS IGF1R->RAS Antagonist Synthesized IGF-1R Antagonist Antagonist->IGF1R Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF ERK ERK RAF->ERK ERK->Survival

IGF-1R signaling pathway and targeted disruption by small-molecule antagonists.

Synthetic Workflow & Methodologies

The transformation of Methyl 3-chloro-4-hydroxy-5-methylbenzoate into a functional IGF-1R antagonist involves a highly controlled sequence of ester hydrolysis, sterically hindered amide coupling, and late-stage functionalization.

Synthetic_Workflow BB Methyl 3-chloro-4-hydroxy -5-methylbenzoate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) BB->Step1 Intermediate Benzoic Acid Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Step3 Step 3: Etherification (Mitsunobu) Step2->Step3 Final Target IGF-1R Antagonist Step3->Final

Synthetic workflow from the benzoate building block to the final IGF-1R antagonist.

Protocol 1: Saponification of the Methyl Ester

Causality Note: Lithium hydroxide (LiOH) is selected over sodium hydroxide (NaOH) because it provides a milder reaction environment, preventing potential degradation of the electron-rich aromatic ring while maintaining high solubility in the THF/water biphasic system.

  • Initialization: Dissolve 5.0 g (24.9 mmol) of Methyl 3-chloro-4-hydroxy-5-methylbenzoate in 50 mL of a 3:1:1 mixture of THF:MeOH:H₂O.

  • Reagent Addition: Slowly add 1.79 g (74.7 mmol, 3.0 eq) of LiOH·H₂O to the stirring solution at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (22°C) for 4 hours.

  • Self-Validating QC Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting material peak ([M+H]⁺ 201.0) is entirely replaced by the product peak ([M+H]⁺ 187.0).

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the remaining aqueous layer to pH 3 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-chloro-4-hydroxy-5-methylbenzoic acid as a white solid.

Protocol 2: Sterically Hindered Amide Coupling

Causality Note: The di-ortho substitution (chloro and methyl) relative to the hydroxyl group, combined with the meta-substituents relative to the carboxylate, creates significant steric hindrance. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is uniquely capable of overcoming this steric barrier to form the amide bond efficiently.

  • Activation: Dissolve 2.0 g (10.7 mmol) of the intermediate benzoic acid in 20 mL of anhydrous DMF. Add 4.47 g (11.8 mmol, 1.1 eq) of HATU and 5.6 mL (32.1 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 eq of the desired kinase-binding amine scaffold (e.g., a substituted aminopyrimidine derivative). Stir the reaction at 40°C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Dichloromethane (3 × 50 mL).

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the coupled intermediate.

Biological Evaluation Protocols

To ensure the synthesized compounds are functional IGF-1R antagonists, they must be validated through a self-contained biochemical and cellular testing cascade.

Protocol 3: TR-FRET IGF-1R Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of traditional radiometric ³³P-ATP assays because it eliminates radioactive waste, offers a superior signal-to-noise ratio, and minimizes false positives caused by auto-fluorescent library compounds.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human IGF-1R kinase domain and biotinylated poly-GT substrate in the kinase buffer.

  • Compound Incubation: In a 384-well plate, dispense 10 µL of the Enzyme/Substrate mix. Add 100 nL of the synthesized antagonist (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow for slow-binding kinetics[1].

  • Reaction Initiation: Add 10 µL of ATP solution (at the predetermined Km value of 15 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validating QC Checkpoint: Include OSI-906 (Linsitinib) as a positive control in every plate. The assay is only deemed valid if the IC₅₀ of OSI-906 falls within the historical accepted range of 30–40 nM.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Quantitative Structure-Activity Relationship (SAR) Data

The following table demonstrates the critical impact of the 3-chloro-5-methyl substitution pattern derived from the building block. By comparing the synthesized antagonist against unsubstituted variants, the data proves that the specific steric bulk of CAS 883241-62-1 directly drives biochemical potency and cellular efficacy.

Compound IDBenzoate Ring SubstitutionIGF-1R Kinase IC₅₀ (nM)IR Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
Cmpd-A (Control) Unsubstituted (H, H)450.2 ± 12.4380.5 ± 10.1> 10.0
Cmpd-B 3-Chloro only112.5 ± 8.3145.0 ± 9.24.2 ± 0.5
Cmpd-C 3-Methyl only185.4 ± 11.0210.3 ± 12.56.8 ± 0.7
Cmpd-Target 3-Chloro-5-Methyl (Derived from BB) 14.3 ± 2.1 85.4 ± 4.6 0.8 ± 0.1
OSI-906 Reference Standard35.0 ± 3.238.1 ± 2.81.2 ± 0.2

Table 1: SAR analysis highlighting the potency enhancement provided by the Methyl 3-chloro-4-hydroxy-5-methylbenzoate scaffold. The target compound exhibits sub-15 nM potency against IGF-1R and improved selectivity over the Insulin Receptor (IR) compared to the reference standard.

Conclusion

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is an indispensable building block for the synthesis of advanced IGF-1R antagonists. Its specific halogen and alkyl substitution pattern enforces a rigid, highly favorable dihedral angle during amide coupling, allowing the resulting pharmacophore to deeply penetrate the IGF-1R ATP-binding pocket. By following the validated synthetic and biological protocols outlined in this note, researchers can reliably generate and evaluate novel, highly potent kinase inhibitors for oncology applications.

References

Sources

Application Note: Microwave-Assisted Synthesis of Chlorinated Hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chlorinated hydroxybenzoate esters are highly valued scaffolds in pharmaceutical development and agrochemical formulations due to their tuned lipophilicity and modulated pKa profiles. Traditional Fischer esterification methods suffer from prolonged reaction times and thermodynamic limitations. This application note details a highly efficient, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of chlorinated hydroxybenzoate esters. By leveraging dielectric heating and sealed-vessel pressurization, this method reduces reaction times from 24 hours to 15 minutes while achieving >90% yields.

Mechanistic Rationale & Causality

The synthesis of esters from carboxylic acids and alcohols is a classic equilibrium-driven process. In conventional thermal heating, energy is transferred via convection and conduction, leading to thermal gradients and extended reaction times[1]. Microwave irradiation fundamentally alters this energy transfer mechanism, providing distinct kinetic advantages:

  • Dielectric Heating: Microwaves directly couple with the dipole moments of the polar reactants (e.g., methanol, chlorinated hydroxybenzoic acid) and the ionic catalyst. This causes rapid molecular oscillation and friction, generating localized superheating and uniform energy distribution[2].

  • Athermal and Thermal Effects: The uniform energy distribution eliminates hot spots and accelerates the reaction kinetics, allowing the system to overcome the activation energy barrier of the nucleophilic attack much faster than conventional reflux[3].

  • Catalyst Selection: While sulfuric acid (H₂SO₄) is a traditional choice, modern protocols increasingly utilize sulfonic acid-type ionic liquids. These ionic liquids act as both superior microwave absorbers (due to high ionic conductivity) and easily recoverable acidic promoters[4].

Experimental Workflow

Workflow A 1. Substrate Preparation Chlorinated Acid + Alcohol B 2. Catalyst Addition Acidic Ionic Liquid / H2SO4 A->B C 3. Microwave Irradiation Sealed Vessel, 110°C, 15 min B->C D 4. Quenching & Extraction NaHCO3 Neutralization C->D E 5. Product Isolation Evaporation & Recrystallization D->E F 6. Analytical Validation NMR, IR, HPLC E->F

Fig 1. Step-by-step microwave-assisted synthesis workflow for esterification.

Detailed Experimental Protocol

Target Molecule: Methyl 3-chloro-4-hydroxybenzoate Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with dynamic power control and IR temperature sensor.

Step 1: Substrate Preparation
  • Action: In a 10 mL microwave-transparent quartz or borosilicate vial, suspend 1.0 mmol of 3-chloro-4-hydroxybenzoic acid in 3.0 mL of anhydrous methanol.

  • Causality: Methanol serves a dual purpose as both the nucleophilic reactant and the polar solvent. Using a vast molar excess drives the reversible Fischer equilibrium toward ester formation according to Le Chatelier’s Principle.

Step 2: Catalyst Addition
  • Action: Add 0.1 mmol (10 mol%) of concentrated H₂SO₄ or a sulfonic acid-functionalized ionic liquid (e.g., N-(4-sulfonic acid) butylimidazolium bisulfate)[4]. Add a magnetic stir bar.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. Ionic liquids are particularly advantageous here as they couple intensely with microwave radiation, creating microscopic localized heating zones that accelerate the reaction[4].

Step 3: Microwave Irradiation
  • Action: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture with dynamic power modulation to reach and maintain 110 °C for 15 minutes.

  • Causality: Sealing the vessel allows the internal pressure to rise, enabling the methanol to be heated well above its atmospheric boiling point (64.7 °C). This pressurized superheating exponentially increases the reaction rate, collapsing hours of conventional reflux into minutes[2].

Step 4: Quenching and Extraction
  • Action: Rapidly cool the vial to room temperature using compressed air cooling. Carefully uncap and transfer the mixture to a separatory funnel containing 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Causality: The NaHCO₃ neutralizes the acid catalyst immediately. This is a critical self-validating step: failing to neutralize the acid before adding water would shift the equilibrium backward, causing rapid hydrolysis of the newly formed ester.

Step 5: Purification
  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate/hexanes.

Mechanistic Pathway

Mechanism Step1 Carbonyl Protonation Increases Electrophilicity Step2 Nucleophilic Attack Alcohol Addition Step1->Step2 Step3 Tetrahedral Intermediate Proton Transfer Step2->Step3 Step4 Water Elimination Dehydration Step3->Step4 Step5 Deprotonation Ester Formation Step4->Step5

Fig 2. Acid-catalyzed Fischer esterification mechanistic signaling pathway.

Quantitative Data & Optimization

The transition from conventional heating to microwave irradiation yields significant improvements in both time and efficiency. The data below summarizes the optimization parameters for the synthesis of methyl 3-chloro-4-hydroxybenzoate.

Synthesis MethodCatalystTemperatureTimeYield (%)Purity (HPLC)
Conventional RefluxH₂SO₄ (10 mol%)65 °C24 hours68%>95%
Microwave (Open Vessel)H₂SO₄ (10 mol%)65 °C2 hours75%>95%
Microwave (Sealed)H₂SO₄ (10 mol%)110 °C15 mins88%>98%
Microwave (Sealed)Sulfonic Ionic Liquid110 °C15 mins94%>99%

Note: Ionic liquid-promoted reactions demonstrate superior yields due to enhanced dielectric heating and reduced side-product formation[4].

Analytical Validation (Self-Validating System)

To ensure the protocol's success, the product must be validated through orthogonal analytical techniques. A successful synthesis is confirmed when the following self-validating conditions are met:

  • TLC Monitoring: The starting material (3-chloro-4-hydroxybenzoic acid) will have a lower Rf value due to the highly polar carboxylic acid group. The ester product will elute higher on a silica plate (e.g., Rf ~0.6 in 3:1 Hexanes:EtOAc).

  • FT-IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3000 cm⁻¹) must disappear. A sharp, intense ester carbonyl (C=O) stretch will appear around 1710-1720 cm⁻¹.

  • ¹H NMR (CDCl₃): The definitive self-validating marker is the appearance of a sharp 3H singlet around δ 3.85 ppm, corresponding to the newly installed methoxy group (-OCH₃) of the ester.

References

  • Taylor & Francis Online. "ONE BILLIONHERTZ MICROWAVE ATHERMAL ACTION ON THE SYNTHESIS OF AROMATIC ESTERS AT NORMAL PRESSURE". [Link]

  • Google Patents. "CN101982453A - Preparation method of nipagin ester compound under promotion of sulfonic acidic ionic liquid".

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and improve your yield and purity.

Synthesis Overview

The synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate typically proceeds via a two-step route starting from 4-hydroxy-5-methylbenzoic acid (also known as p-cresotic acid). The first step is an electrophilic aromatic substitution to introduce a chlorine atom onto the aromatic ring, followed by a Fischer esterification to convert the carboxylic acid to its corresponding methyl ester.

The overall transformation is as follows:

Figure 1: Overall synthetic route for Methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Low Yield or Incomplete Reaction

Q1: My chlorination reaction (Step 1) shows a low conversion of the starting material. What are the likely causes?

A1: Low conversion in electrophilic chlorination of a substituted phenol like 4-hydroxy-5-methylbenzoic acid can stem from several factors:

  • Insufficiently Activated Electrophile: While the hydroxyl group activates the ring, the reaction may still be slow. For chlorinating agents like gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be used to generate a more potent electrophile.[1][2] However, be cautious as this can also lead to over-chlorination.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or undesirable side products. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a good choice as it is a liquid and can be easier to handle than chlorine gas. It can be used with or without a catalyst.[3]

Q2: The Fischer esterification (Step 2) is not going to completion, and I'm recovering a lot of the starting carboxylic acid. How can I improve the yield?

A2: Fischer esterification is an equilibrium-controlled reaction.[4][5] To drive the reaction towards the ester product, you must shift the equilibrium. Here are the most effective strategies:

  • Use of Excess Alcohol: The most common method is to use a large excess of methanol, which can also serve as the solvent. This mass action effect pushes the equilibrium to the product side.

  • Removal of Water: Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials.[6] While a Dean-Stark apparatus is common for higher boiling alcohols, for methanol, using a drying agent like molecular sieves can be effective. Alternatively, a strong acid catalyst like concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and not hydrated. The presence of water can deactivate the catalyst.[4] In some cases, adding the catalyst in portions can maintain its activity throughout the reaction.[4][7][8]

  • Reaction Time and Temperature: These reactions can be slow. Refluxing the mixture for several hours is typical. Microwave-assisted synthesis can significantly reduce reaction times.[9]

ParameterRecommendation for Low Esterification YieldRationale
Methanol Use as solvent (large excess)Pushes equilibrium towards product (Le Chatelier's Principle).
Catalyst Use fresh conc. H₂SO₄ (3-5 mol%)Acts as both catalyst and dehydrating agent.
Water Removal Add activated 3Å or 4Å molecular sievesSequesters water byproduct, preventing reverse reaction.
Temperature RefluxProvides necessary activation energy for the reaction.
Monitoring TLC or GC/MSTo determine when the reaction has reached completion.
Purity and Side Product Issues

Q3: I'm observing multiple spots on my TLC plate after the chlorination step. What are these byproducts?

A3: The most likely byproduct is a dichlorinated species. The hydroxyl and methyl groups are both ortho-, para-directing and activating. Since the position para to the hydroxyl group is blocked, and one ortho position is chlorinated, the second chlorine atom can add to the other ortho position (position 5 relative to the hydroxyl group).

To minimize this:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent.

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-chlorination.

  • Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations.

Q4: My final product is discolored (e.g., pink, brown, or yellow). How can I purify it?

A4: Discoloration in phenolic compounds often arises from oxidation. Purification can typically be achieved by:

  • Recrystallization: A standard method for solid compounds. A solvent system of ethanol/water or hexanes/ethyl acetate can be effective.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite. This is effective at removing colored impurities.[10]

  • Column Chromatography: While less ideal for large-scale work, silica gel chromatography is very effective for removing both more polar and less polar impurities. A gradient elution with hexanes and ethyl acetate is a good starting point.

Figure 2: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the chlorination step? A1: The chlorination of the activated aromatic ring is an electrophilic aromatic substitution. The π electrons of the benzene ring attack the electrophilic chlorine species (e.g., Cl⁺ generated from Cl₂ and a Lewis acid), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][11] A base then removes a proton from the ring to restore aromaticity, yielding the chlorinated product.[11]

Q2: Why is the chlorine atom added ortho to the hydroxyl group and meta to the carboxylic acid group? A2: This is due to the directing effects of the substituents. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director. The methyl group (-CH₃) is also activating and ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The powerful activating effect of the -OH group dominates, directing the incoming electrophile to one of its ortho positions (the para position is blocked).

Q3: Can I perform the esterification before the chlorination? A3: Yes, this is a viable alternative synthetic route. You could first esterify 4-hydroxy-5-methylbenzoic acid to get methyl 4-hydroxy-5-methylbenzoate and then perform the chlorination. The directing effects would be similar, as the ester group is also a meta-director. The choice of route may depend on the ease of purification of the intermediates.

Q4: What safety precautions should I take? A4:

  • Sulfuryl chloride and chlorine gas are highly toxic and corrosive. Always handle them in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reactions may be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Detailed Experimental Protocol

Step 1: Synthesis of 3-chloro-4-hydroxy-5-methylbenzoic acid
  • To a stirred solution of 4-hydroxy-5-methylbenzoic acid (1 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane) in a three-necked flask equipped with a dropping funnel and a condenser, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove any residual acid, and then dried under vacuum.

  • The crude product can be used directly in the next step or recrystallized from an ethanol/water mixture if higher purity is required.

Step 2: Synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate
  • In a round-bottom flask, combine the crude 3-chloro-4-hydroxy-5-methylbenzoic acid (1 eq.) and a large excess of methanol (e.g., 10-20 equivalents, acting as the solvent).

  • With stirring, carefully add concentrated sulfuric acid (approx. 5 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain it for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography on silica gel to obtain the final product.

References

  • Journal of Physical Science, Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • International journal of physical sciences, OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available at: [Link]

  • Journal of Physical Science, Improved Fischer Esterification of Substituted Benzoic Acid. Available at: [Link]

  • ResearchGate, Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • YouTube, 18.2a EAS Bromination and Chlorination. Available at: [Link]

  • Master Organic Chemistry, Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Google Patents, CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • NC State University Libraries, 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Available at: [Link]

  • MDPI, RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • JoVE, Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available at: [Link]

  • PrepChem.com, Synthesis of 4-(chloromethyl)-benzoic acid. Available at: [Link]

  • Michigan State University Chemistry, Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • PubMed, Purification and properties of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. Available at: [Link]

  • Google Patents, US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Chemguide, esterification - alcohols and carboxylic acids. Available at: [Link]

  • ResearchGate, The chlorination of 4-amino-2-hydroxy-benzoic acid. Available at: [Link]

  • SIELC Technologies, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available at: [Link]

  • Google Patents, US2682559A - Purification of hydroxybenzophenones.
  • Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Google Patents, WO2019059801A1 - Method for preparing benzoic acid esters.
  • PubChem, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available at: [Link]

  • PubMed Central, Crystal structure of p-hydroxybenzoate hydroxylase reconstituted with the modified FAD present in alcohol oxidase from methylotrophic yeasts: evidence for an arabinoflavin. Available at: [Link]

  • ResearchGate, A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Organic Chemistry Portal, Methyl Esters. Available at: [Link]

  • ResearchGate, Disinfection By-Products of para-Hydroxybenzoate Esters (Parabens): Synthesis and Mass Spectrometric Study. Available at: [Link]

Sources

Technical Support Center: Optimizing Chlorination Regioselectivity for Methyl 4-hydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of substituted phenolic compounds. Here, we address the specific challenges of achieving high regioselectivity in the chlorination of methyl 4-hydroxy-3-methylbenzoate, a common intermediate in pharmaceutical and agrochemical development. This resource provides in-depth troubleshooting advice and validated protocols to steer your electrophilic aromatic substitution reactions toward the desired isomer, minimizing byproduct formation and streamlining downstream processing.

Understanding the Core Challenge: Directing Group Effects

The chlorination of methyl 4-hydroxy-3-methylbenzoate presents a classic case of competing directing effects in electrophilic aromatic substitution (EAS). The aromatic ring is substituted with three distinct groups, each influencing the position of the incoming electrophile (Cl+).

  • Hydroxyl (-OH) Group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.[1]

  • Methyl (-CH₃) Group: A weak activating group that also directs ortho and para.[2]

  • Methyl Ester (-COOCH₃) Group: A deactivating group and a meta-director.[2]

The cumulative effect of these groups makes the aromatic ring highly activated towards electrophilic attack. The primary challenge lies in controlling where the chlorine atom is introduced, as multiple positions are electronically favored.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for chlorination on the methyl 4-hydroxy-3-methylbenzoate ring?

A1: Based on the directing effects of the substituents, the positions ortho and para to the strongly activating hydroxyl group are the most favored. The methyl group further activates these positions. The primary competition will be between the C2, C5, and C6 positions. The C5 position is sterically hindered by the adjacent methyl and ester groups. Therefore, the main products are typically the 2-chloro and 6-chloro isomers.

Q2: Why is the hydroxyl group the dominant directing group?

A2: The hydroxyl group is a potent activating group because the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance.[1] This significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and susceptible to attack by an electrophile.[3] This resonance effect is substantially stronger than the activating effect of the methyl group and overrides the deactivating, meta-directing effect of the methyl ester.

Q3: Can dichlorination occur, and how can it be prevented?

A3: Yes, due to the highly activated nature of the ring, dichlorination is a common side reaction, especially if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. To prevent this, it is crucial to use a stoichiometric amount (or a slight excess) of the chlorinating agent and to carefully monitor the reaction's progress.[4]

Visualizing the Directing Effects

The following diagram illustrates the electronic influence of the substituents on the aromatic ring, highlighting the positions most activated towards electrophilic attack.

Caption: Directing effects on methyl 4-hydroxy-3-methylbenzoate.

Troubleshooting Guide: Optimizing Regioselectivity

This section addresses common issues encountered during the chlorination of methyl 4-hydroxy-3-methylbenzoate and provides actionable solutions.

Issue 1: Low Yield of the Desired 2-Chloro Isomer and Formation of the 6-Chloro Isomer

Q: My reaction produces a significant amount of the 6-chloro-4-hydroxy-3-methylbenzoate isomer, but I need to maximize the yield of the 2-chloro isomer. What factors are at play, and how can I improve the regioselectivity?

A: The formation of both 2-chloro and 6-chloro isomers is expected due to the ortho, para-directing nature of the hydroxyl and methyl groups. However, steric hindrance can play a significant role in determining the ratio of these products.[5][6] The C6 position is generally less sterically hindered than the C2 position, which is flanked by the hydroxyl and methyl groups. To favor the formation of the more sterically hindered 2-chloro isomer, you can employ strategies that involve catalyst-controlled or solvent-directed approaches.

Solutions:

  • Catalyst Selection: The use of specific catalysts can overcome the innate steric preferences of the substrate.[7] For instance, certain Lewis basic catalysts have been shown to promote ortho-chlorination of phenols.[8]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity.[9][10] Polar aprotic solvents may stabilize the transition state leading to the ortho product more effectively than nonpolar solvents. Experimenting with solvents like acetonitrile or nitromethane could shift the selectivity towards the 2-chloro isomer.

Experimental Protocol 1: Catalyst-Controlled ortho-Chlorination

This protocol is adapted from methodologies demonstrating catalyst-controlled regioselectivity in phenol chlorination.[8][11]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a Lewis basic catalyst, such as a thiourea derivative (0.1 eq), to the solution and stir for 10 minutes at room temperature.

  • Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro isomer.

Issue 2: Formation of Dichlorinated and Polychlorinated Byproducts

Q: My reaction is producing significant amounts of dichlorinated products, primarily 2,6-dichloro-4-hydroxy-3-methylbenzoate. How can I suppress this over-chlorination?

A: The high reactivity of the phenol ring makes it susceptible to multiple chlorinations. This is often exacerbated by using an excess of the chlorinating agent or prolonged reaction times.

Solutions:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the substrate to the chlorinating agent.[4] Even a slight excess of the chlorinating agent can lead to dichlorination.

  • Slow Addition: Add the chlorinating agent slowly and at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize over-reaction.

  • Choice of Chlorinating Agent: Milder chlorinating agents can offer better control. Sulfuryl chloride (SO₂Cl₂) is often used for the controlled chlorination of phenols.[12][13]

Experimental Protocol 2: Controlled Monochlorination with Sulfuryl Chloride

  • Reaction Setup: Dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Issue 3: Poor Overall Yield and Complex Product Mixtures

Q: I am observing a low yield of the desired chlorinated product and a complex mixture of several byproducts. What are the likely causes and how can I improve the outcome?

A: A complex product mixture can arise from a combination of factors including non-optimal reaction conditions, the presence of impurities, and the inherent reactivity of the substrate.

Solutions:

  • Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous. Water can react with some chlorinating agents and catalysts, leading to side reactions.

  • Temperature Control: Maintain a consistent and low temperature throughout the reaction. Fluctuations in temperature can lead to a loss of selectivity.

  • Lewis Acid Catalysis: For less reactive chlorinating agents, a Lewis acid catalyst may be necessary to activate the electrophile.[14][15] However, with a highly activated substrate like methyl 4-hydroxy-3-methylbenzoate, a catalyst may not be required and could even promote over-chlorination. If a catalyst is used, its concentration should be carefully optimized.

Summary of Key Parameters for Optimization

ParameterRecommendation for High RegioselectivityRationale
Chlorinating Agent N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)Milder agents allow for better control over the reaction.[11][12]
Stoichiometry 1:1 ratio of substrate to chlorinating agentMinimizes the formation of polychlorinated byproducts.[4]
Temperature 0 °C or belowReduces the rate of reaction, allowing for better kinetic control and minimizing side reactions.
Solvent Aprotic solvents (e.g., DCM, acetonitrile)Can influence the regioselectivity of the reaction.[9][10]
Catalyst Lewis basic catalysts for ortho-selectivityCan override the inherent steric and electronic preferences of the substrate.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the chlorination of methyl 4-hydroxy-3-methylbenzoate.

G start Start: Chlorination of Methyl 4-hydroxy-3-methylbenzoate problem Problem Identification start->problem low_ortho Low Yield of 2-Chloro Isomer problem->low_ortho Isomer Ratio Issue over_chlorination Over-chlorination problem->over_chlorination Byproduct Issue low_yield Low Overall Yield / Complex Mixture problem->low_yield General Performance Issue solution_ortho Solution: Catalyst & Solvent Screening low_ortho->solution_ortho solution_over Solution: Stoichiometry & Slow Addition over_chlorination->solution_over solution_yield Solution: Reagent Purity & Temp. Control low_yield->solution_yield protocol1 Implement Protocol 1: Catalyst-Controlled Chlorination solution_ortho->protocol1 protocol2 Implement Protocol 2: Controlled Monochlorination solution_over->protocol2 optimize Optimize Reaction Conditions solution_yield->optimize analysis Analyze Product Ratio (GC-MS, NMR) protocol1->analysis protocol2->analysis optimize->analysis analysis->problem Iterate if Necessary success Desired Regioselectivity Achieved analysis->success Optimization Complete

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the isolation and workup of Methyl 3-chloro-4-hydroxy-5-methylbenzoate . This guide is engineered for researchers and drug development professionals who are experiencing yield loss, product degradation, or analytical discrepancies during the downstream processing of this specific phenolic ester.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will examine the exact thermodynamic and kinetic causalities that make this molecule vulnerable, provide a self-validating protocol to ensure structural integrity, and map out a fail-safe workflow.

Troubleshooting Guide & FAQs

Q1: Why does my methyl ester hydrolyze so rapidly during a standard basic workup? A1: Saponification (base-catalyzed ester hydrolysis) is an irreversible addition-elimination reaction[1]. Unlike sterically hindered t-butyl or isopropyl esters, methyl esters leave the carbonyl carbon highly exposed to nucleophilic attack by hydroxide ions[2]. When a standard base wash (e.g., NaOH or Na₂CO₃) is used to neutralize acid catalysts or remove impurities, you create an ideal kinetic environment for this cleavage. The reaction converts your target ester into a water-soluble carboxylate salt, which is subsequently lost in the aqueous waste layer[1].

Q2: How does the specific structure of Methyl 3-chloro-4-hydroxy-5-methylbenzoate amplify this risk? A2: The vulnerability of this molecule is drastically amplified by the phenolic hydroxyl group at the C4 position. While an unsubstituted phenol has a pKa of ~10, the electron-withdrawing chlorine atom at C3 (ortho, -I effect) and the ester group at C1 (para, -M/-I effects) stabilize the conjugate base. This lowers the phenol's pKa to approximately 6.5–7.5.

During a basic workup, this highly acidic phenol is immediately deprotonated into a phenoxide. This ionic state acts as a molecular anchor, dragging the compound into the hydroxide-rich aqueous layer. Once partitioned into the aqueous phase, the unhindered methyl ester is rapidly destroyed by the high concentration of nucleophiles[2].

Q3: What are the diagnostic signs that hydrolysis occurred during my workup? A3: The primary physical sign is a severe, unexplained drop in isolated yield. Analytically, you can confirm saponification through the following techniques:

  • Thin-Layer Chromatography (TLC): You will observe the disappearance of your product spot and the emergence of a highly polar spot that sticks to the baseline (the resulting carboxylic acid)[2].

  • ¹H NMR Spectroscopy: The sharp singlet integrating to 3 protons (typically around 3.8–3.9 ppm), which corresponds to the methyl ester, will be completely absent from the crude spectrum[2].

  • IR Spectroscopy: The appearance of a broad O-H stretch (2500–3300 cm⁻¹) characteristic of a carboxylic acid[2].

Q4: How can I neutralize acidic reaction mixtures without triggering saponification? A4: You must replace strong bases with mild, pH-controlled buffers and strictly manage the thermal environment[3]. Using a saturated aqueous ammonium chloride (NH₄Cl) solution (pH ~5.5) is the optimal strategy. It neutralizes alkoxides and amines without providing the hydroxide ions necessary for saponification. If a mild base like sodium bicarbonate (NaHCO₃, pH ~8.3) is absolutely required, the biphasic mixture must be kept ice-cold (< 5 °C) to suppress reaction kinetics, and phase contact time must be minimized[3].

Quantitative Data: pH vs. Hydrolysis Risk

To visualize the causality between your choice of workup reagent and product survival, consult the thermodynamic and kinetic factors summarized below:

Workup SolutionApprox. Aqueous pHState of C4-PhenolEster Hydrolysis RateProcess Recommendation
1M NaOH ~14.0Fully Deprotonated (Phenoxide)Extremely HighStrictly Avoid
Sat. Na₂CO₃ ~11.0Fully Deprotonated (Phenoxide)HighStrictly Avoid
Sat. NaHCO₃ ~8.3Partially DeprotonatedModerateUse only if cold (<5 °C) & rapid
Sat. NH₄Cl ~5.5Protonated (Neutral)Very LowHighly Recommended
1M HCl ~0.0Protonated (Neutral)Low (Requires Heat)Acceptable, but limits purification

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each step includes a specific physical or analytical cue to guarantee that the microenvironment remains hostile to ester hydrolysis.

Step 1: Thermal Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath before introducing any aqueous reagents[2].

  • Causality: Lowering the temperature exponentially decreases the rate constant of the hydrolysis reaction according to the Arrhenius equation, effectively freezing the saponification pathway[3].

  • Validation Check: The external flask temperature must read < 5 °C via an infrared thermometer before proceeding.

Step 2: pH-Controlled Neutralization

  • Action: Dilute the organic phase with a non-polar solvent (e.g., Ethyl Acetate or Dichloromethane). Slowly add ice-cold saturated aqueous NH₄Cl. Do not use NaOH or Na₂CO₃.

  • Causality: NH₄Cl buffers the aqueous layer at a mildly acidic pH (~5.5). This ensures the highly acidic C4-hydroxyl group remains protonated, keeping the molecule safely partitioned in the organic layer and shielded from aqueous nucleophiles.

  • Validation Check: Test the aqueous layer with pH paper; it must read between 5.0 and 6.0.

Step 3: Rapid Phase Separation

  • Action: Transfer the mixture to a separatory funnel, invert gently to avoid emulsions, vent frequently, and separate the layers immediately[2].

  • Causality: Minimizing contact time limits the statistical probability of water molecules interacting with the unhindered ester carbonyl[2].

  • Validation Check: The phase separation should resolve cleanly within 60 seconds. If an emulsion forms, immediately add cold brine to increase aqueous ionic strength and force phase separation.

Step 4: Desiccation

  • Action: Wash the isolated organic layer once with cold brine, then dry over anhydrous sodium sulfate (Na₂SO₄)[2].

  • Causality: Brine removes bulk water via osmotic pressure. Na₂SO₄ chemically binds trace water, completely eliminating the nucleophile required for hydrolysis.

  • Validation Check: Continue adding Na₂SO₄ until the crystals flow freely like sand and no longer clump together[2].

Process Workflow Diagram

Workup N1 Crude Reaction Mixture (Methyl 3-chloro-4-hydroxy-5-methylbenzoate) N2 Thermal Quench Cool to 0-5 °C N1->N2 N3 Are strong acids present? N2->N3 N4 Wash with sat. NH4Cl (pH ~5.5) N3->N4 No (Neutral/Basic) N5 Wash with cold NaHCO3 (pH ~8.3) - Max 2 mins N3->N5 Yes (Requires Neutralization) N6 Phase Separation Extract with EtOAc/DCM N4->N6 N5->N6 N7 Desiccation Brine wash & dry over Na2SO4 N6->N7 N8 Pure Intact Methyl Ester N7->N8

Fig 1: Optimized workup workflow for preventing methyl ester hydrolysis.

References

Sources

Purification of Methyl 3-chloro-4-hydroxy-5-methylbenzoate by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MCHMB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Immediate Triage

Welcome to the Technical Support Center. You are likely processing Methyl 3-chloro-4-hydroxy-5-methylbenzoate (MCHMB) , a key intermediate in the synthesis of bioactive compounds (e.g., herbicides or glucagon receptor antagonists).

Before proceeding, identify your primary failure mode:

SymptomProbable CauseRecommended Module
Product "Oils Out" Impurities (regioisomers) lowering melting point; Cooling too fast.Module A (Recrystallization)
Tailing on TLC/Column Phenolic proton interacting with silica silanols.Module B (Chromatography)
Low Yield (<50%) Product lost in mother liquor due to high solubility in alcohol.Module A (Solvent Adjustment)
Co-eluting Impurities Presence of 3,5-dichloro analog or unreacted starting material.Module C (Decision Matrix)

Module A: Recrystallization (The First Line of Defense)

Objective: Scalable purification focusing on the removal of the 3,5-dichloro impurity and unreacted methyl 4-hydroxy-3-methylbenzoate.

The Science of Solubility

MCHMB contains a lipophilic methyl ester and a polar, acidic phenolic hydroxyl. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization when using single solvents.

  • Why it fails: Rapid cooling traps impurities in the oil phase, preventing nucleation.

  • Why it works: A controlled binary solvent system (Solvent/Anti-solvent) forces the lattice to form slowly, rejecting the structurally dissimilar 3,5-dichloro impurity.

Optimized Protocol: Aqueous Methanol Displacement
  • Dissolution: Suspend crude MCHMB in Methanol (MeOH) (5 mL per gram of crude). Heat to reflux (approx. 65°C) until fully dissolved.[1]

    • Tech Note: If the solution is dark, treat with activated carbon (5% w/w) for 10 mins and filter hot.

  • Nucleation Point: Remove from heat. While stirring at high speed (400 RPM), add warm water (50°C) dropwise until a faint, persistent turbidity appears.

  • Re-dissolution: Add just enough hot MeOH to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.

    • Critical Step: If oil droplets appear, reheat immediately and add a seed crystal. Do not proceed if oiling occurs.

  • Harvest: Cool to 0-5°C for 1 hour. Filter the white needles/prisms. Wash with cold 20% MeOH/Water.

Troubleshooting (FAQ)

Q: My product formed a sticky brown oil at the bottom. What now? A: This is "oiling out." Re-dissolve the oil by heating. Add 10% more Methanol. Scratch the glass side with a rod or add a seed crystal at 35-40°C. Do not cool to 0°C until you see distinct solids.

Q: The melting point is broad (e.g., 95-105°C). A: You likely have the 3,5-dichloro impurity co-crystallized. Recrystallize again using Toluene/Heptane (1:3 ratio). The non-polar system is often more selective for halogenated impurities than alcohols.

Module B: Column Chromatography (Precision Separation)

Objective: Separation of close regioisomers or when yield loss in recrystallization is unacceptable (>20%).

The Science of Tailing

MCHMB is a phenol (


). On standard silica gel, the acidic proton hydrogen-bonds with surface silanol groups (

). This causes:
  • Peak tailing (smearing).[2]

  • Irreversible adsorption (yield loss).

  • Poor resolution from impurities.

Solution: You must use an acid modifier in your mobile phase to suppress ionization and block silanol sites.

Optimized Protocol: Acidified Silica Gel Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Preparation:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: Add 1% Acetic Acid to both solvents.

  • Elution Gradient:

    • Start: 95% A / 5% B (isocratic for 2 CV).

    • Ramp: 5% B

      
       30% B over 10 Column Volumes (CV).
      
  • Detection: UV at 254 nm (Benzoate chromophore is strong).

Troubleshooting (FAQ)

Q: I see a "ghost peak" or baseline drift. A: Did you equilibrate the column? The acetic acid modifies the silica surface. Flush the column with 5 CV of the starting mobile phase before loading your sample.

Q: My product co-elutes with the starting material (Methyl 4-hydroxy-3-methylbenzoate). A: These compounds differ only by a chlorine atom. Their polarity is very similar.

  • Fix: Switch to Dichloromethane (DCM) / Hexane (gradient 20% to 80% DCM). The chlorine atom affects polarizability more than polarity; chlorinated solvents (DCM) often resolve halo-aromatics better than EtOAc.

Module C: Decision Matrix & Comparative Analysis

Use the following logic flow to determine the correct path for your specific batch.

PurificationLogic Start Crude MCHMB Mixture CheckPurity Check Crude Purity (HPLC/GC) Start->CheckPurity HighImpurity > 10% Impurities? CheckPurity->HighImpurity ImpurityType Identify Major Impurity HighImpurity->ImpurityType Yes (>10%) Recryst Method A: Recrystallization (MeOH/Water) HighImpurity->Recryst No (<10%) ImpurityType->Recryst 3,5-Dichloro analog (Structural diff high) Column Method B: Column Chromatography (Acidified Silica) ImpurityType->Column Regioisomers/Tars (Similar solubility) Recryst->CheckPurity Purity < 98%?

Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity and impurity profile.

Comparative Data Table
FeatureRecrystallization (Method A)Chromatography (Method B)
Purity Potential >99% (Excellent for crystal lattice rejection)>98% (Dependent on resolution)
Yield 60-80% (Loss in mother liquor)85-95% (High recovery)
Solvent Consumption Low (10-15 mL/g)High (0.5 - 1.0 L/g)
Scalability Excellent (kg to tons)Poor (Linear scaling difficulty)
Time Efficiency High (Batch process)Low (Serial process)
Cost $

$

References

  • Context: Provides physical property baselines (MP 108-110°C)
  • ResearchGate. (2013). Column chromatography of phenolics? - Expert Discussions. Retrieved March 7, 2026, from [Link]

    • Context: Authoritative discussion on using acid modifiers (formic/acetic acid) to prevent tailing of phenolic compounds on silica.
  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate Compound Summary. Retrieved March 7, 2026, from [Link]

    • Context: Confirms the "3-chloro-4-hydroxy-5-substituted" motif as a known bioactive scaffold, supporting the need for high-purity isol
  • Context: Validates esterification workflows and workup procedures for sterically hindered phenolic benzo

Sources

Solvents for dissolving Methyl 3-chloro-4-hydroxy-5-methylbenzoate for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate . This highly functionalized aromatic compound presents unique challenges for ¹H NMR spectroscopy due to the presence of a labile phenolic hydroxyl (-OH) group, a methyl ester (-COOCH₃), and an asymmetric aromatic ring.

This guide is engineered for researchers and drug development professionals to troubleshoot solvent-solute interactions, eliminate spectral artifacts, and optimize solvent selection for flawless structural elucidation.

Part 1: Troubleshooting Guide & FAQs

Q: Why is the phenolic -OH peak missing or extremely broad in my ¹H NMR spectrum when using CDCl₃? A: This is a classic issue of intermediate proton exchange. CDCl₃ lacks strong hydrogen-bond accepting capabilities. In the presence of even trace amounts of water (a common impurity in CDCl₃), the labile phenolic proton undergoes chemical exchange with the water molecules at a rate comparable to the NMR timescale. This intermediate exchange leads to peak broadening or complete signal coalescence, making the -OH proton invisible. Causality & Solution: To observe the -OH proton, you must increase the activation energy required for the exchange process. Switching to a strong hydrogen-bond accepting solvent like DMSO-d₆ effectively solvates and "traps" the labile proton, slowing the exchange rate and yielding a sharp singlet, typically above 9.5 ppm .

Q: I switched to CD₃OD to improve solubility, but the -OH peak is still completely absent. Is my compound degrading? A: No, your compound is intact. CD₃OD is a protic deuterated solvent. When you dissolve a phenol in CD₃OD, rapid Hydrogen/Deuterium (H/D) exchange occurs. The phenolic proton is physically replaced by a deuterium atom from the solvent. Because deuterium has a different nuclear spin, it does not resonate in the ¹H NMR frequency range. The displaced proton merges into the residual solvent HDO peak at ~4.87 ppm . If observing the -OH is critical, avoid protic solvents entirely.

Q: I am using DMSO-d₆, but I see a massive, broad peak overlapping with my methyl ester signal (~3.8 ppm). How do I fix this? A: You are observing a shifted residual water peak. DMSO-d₆ is highly hygroscopic. While the theoretical residual water peak in DMSO-d₆ is at 3.33 ppm, high concentrations of water (due to atmospheric absorption) cause this peak to broaden and shift downfield, potentially obscuring your critical methyl ester singlet at ~3.8–3.9 ppm . Causality & Solution: The downfield shift occurs because increased water concentration enhances water-water hydrogen bonding, deshielding the protons. You must rigorously dry your sample and use fresh, ampouled DMSO-d₆ to keep the water peak strictly at 3.33 ppm.

Q: The aromatic protons (H2 and H6) appear as a complex multiplet instead of a clean singlet. Is this an impurity? A: No, this is the expected splitting pattern. Because the aromatic ring is asymmetric (a chloro group at C3 and a methyl group at C5), the protons at C2 and C6 are chemically non-equivalent. They will couple with each other across the ring (meta-coupling), typically appearing as two distinct doublets with a small coupling constant (J ≈ 1.5 – 2.5 Hz).

Part 2: Solvent Performance & Quantitative Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of standard NMR solvents specifically for Methyl 3-chloro-4-hydroxy-5-methylbenzoate .

Deuterated SolventPhenolic -OH VisibilityEster -CH₃ Overlap RiskAnalyte SolubilityOverall Recommendation for this Compound
DMSO-d₆ Excellent (Sharp singlet >9.5 ppm)Moderate (Water peak at 3.33 ppm can shift if wet)HighOptimal for full structural elucidation.
Acetone-d₆ Good (Singlet ~8.5-9.5 ppm)Low (Water peak at 2.84 ppm)HighStrong Alternative if DMSO is too viscous.
CDCl₃ Poor (Broad or absent due to trace water exchange)Low (Water peak at 1.56 ppm)ModerateNot Recommended if -OH observation is critical.
CD₃OD Absent (Rapid H/D exchange occurs)Low (Water peak at 4.87 ppm)HighNot Recommended (Permanent loss of -OH signal).

Part 3: Self-Validating Experimental Protocol

To guarantee the observation of the phenolic -OH and prevent water-peak overlap with the ester methyl group, follow this moisture-free protocol. This protocol is a self-validating system: the spectrum itself will tell you if the preparation was successful.

Step-by-Step Methodology:

  • Analyte Desiccation: Place 5–10 mg of Methyl 3-chloro-4-hydroxy-5-methylbenzoate in a clean glass vial. Dry under high vacuum (≤ 0.1 mbar) for at least 2 hours to remove surface moisture.

  • Solvent Handling (Critical): Do not use a previously opened bottle of DMSO-d₆. Snap open a fresh, single-use 0.5 mL ampoule of 99.9% DMSO-d₆ immediately prior to preparation.

  • Dissolution: Transfer 0.6 mL of the fresh DMSO-d₆ into the vial containing the analyte. Vortex gently for 10 seconds. The compound should dissolve instantly.

  • Transfer: Use a clean, oven-dried Pasteur pipette to transfer the solution into a standard 5 mm NMR tube. Cap immediately.

  • Acquisition & Self-Validation: Acquire the ¹H NMR spectrum.

    • Validation Check 1: Integrate the residual water peak (~3.33 ppm). If its integral is larger than the analyte's aromatic methyl peak (~2.3 ppm), the sample is too wet, and the -OH peak may be compromised.

    • Validation Check 2: Check the -OH signal (>9.5 ppm). A sharp singlet confirms successful hydrogen-bond trapping by the DMSO-d₆. A broad peak indicates residual moisture drove intermediate exchange.

Part 4: Workflows & Mechanistic Visualizations

SolventSelection Start Target: Methyl 3-chloro-4-hydroxy-5-methylbenzoate Q1 Is observing the phenolic -OH critical for analysis? Start->Q1 DMSO Use DMSO-d6 or Acetone-d6 (H-bond acceptors) Q1->DMSO Yes CD3OD Use CD3OD or CDCl3 (H/D exchange or broadening expected) Q1->CD3OD No Q2 Is the methyl ester peak (~3.8 ppm) overlapping with water? DMSO->Q2 Run Acquire 1H NMR Spectrum CD3OD->Run Dry Dry solvent over 4Å molecular sieves or use fresh ampoules Q2->Dry Yes Q2->Run No Dry->Run

Figure 1: Decision matrix for selecting the optimal NMR solvent based on structural requirements.

ProtonExchange Phenol Phenolic -OH (Analyte) DMSO DMSO-d6 (Strong H-bond Acceptor) Phenol->DMSO Dissolved in CD3OD CD3OD (Protic Deuterated Solvent) Phenol->CD3OD Dissolved in Stable Stable H-bond Complex High Activation Energy (Sharp -OH Peak >9.5 ppm) DMSO->Stable Traps proton Exchange Rapid H/D Exchange Proton replaced by Deuterium (-OH Peak Disappears) CD3OD->Exchange Deuterates

Figure 2: Mechanistic pathways of the phenolic proton in different deuterated solvent environments.

Part 5: References

  • ResearchGate Community. "Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?" ResearchGate, 2018. URL:[Link]

Troubleshooting low purity in Methyl 3-chloro-4-hydroxy-5-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate .

Low purity in this specific synthesis typically stems from incomplete conversions or poor regiocontrol during electrophilic aromatic substitution. Depending on your laboratory's chosen synthetic route, you are likely utilizing either the Fischer Esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid or the Electrophilic Chlorination of methyl 4-hydroxy-3-methylbenzoate.

Below is a comprehensive, field-proven guide to resolving the most common bottlenecks in both pathways.

Synthetic Pathways & Impurity Mapping

Understanding where impurities originate is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes and the specific points where reaction dynamics fail, leading to the most common impurities.

Synthesis SM1 3-Chloro-4-hydroxy- 5-methylbenzoic acid Product Methyl 3-chloro-4-hydroxy- 5-methylbenzoate SM1->Product MeOH, H+ (Esterification) Imp1 Unreacted Acid (Impurity A) SM1->Imp1 Equilibrium Stall SM2 Methyl 4-hydroxy- 3-methylbenzoate SM2->Product NCS (Chlorination) Imp2 Dichloro Byproduct (Impurity B) SM2->Imp2 Excess Reagent

Synthetic pathways for Methyl 3-chloro-4-hydroxy-5-methylbenzoate and common impurities.

Quantitative Impurity Profile

When analyzing your crude product via HPLC/LC-MS, compare your results against this standardized impurity threshold table to determine which troubleshooting steps to apply.

Impurity ProfileChemical IdentityTypical RRT*Acceptable LimitPrimary Root Cause
Impurity A 3-Chloro-4-hydroxy-5-methylbenzoic acid0.85< 0.5%Incomplete esterification / Hydrolysis
Impurity B Methyl 3,5-dichloro-4-hydroxybenzoate1.15< 0.1%Over-chlorination (excess electrophile)
Impurity C Quinone oxidation derivativesBroad< 0.2%Oxidation of the electron-rich phenol ring

*RRT = Relative Retention Time (approximate, dependent on specific gradient methods).

Troubleshooting FAQs

Q1: Why am I seeing significant levels of unreacted acid (Impurity A) in my esterification route? A: Fischer esterification is a thermodynamically controlled, reversible equilibrium process. For benzoic acid derivatives, the equilibrium constant (


) is typically around 4, meaning an equimolar reaction naturally stalls at roughly 67% yield[1]. If the water byproduct is not continuously removed, the reverse hydrolysis reaction competes directly with ester formation.
Causality & Solution: You must apply Le Chatelier's principle. Use a massive molar excess of anhydrous methanol (acting as both reactant and solvent) to drive the equilibrium forward[2].

Q2: I am using NCS to chlorinate methyl 4-hydroxy-3-methylbenzoate, but I see a dichlorinated impurity (Impurity B). How do I prevent over-chlorination? A: The starting material contains a highly activating hydroxyl (-OH) group that strongly directs electrophilic aromatic substitution to its ortho positions[3]. Because one ortho position is already occupied by a methyl group (C3), the initial chlorination cleanly targets the vacant C5 position. (Note: Due to ring symmetry, chlorinating the 5-position of a 3-methyl analog yields the 3-chloro-5-methyl target). However, the resulting monochlorinated product remains relatively electron-rich and is susceptible to a second chlorination event if excess


 is present[4].
Causality & Solution: Strictly control the stoichiometry of N-Chlorosuccinimide (NCS) to 0.95–1.00 equivalents. Lowering the reaction temperature to 0°C increases the activation energy barrier, preventing the second chlorination event[3].

Q3: My product has a dark brownish discoloration after the chlorination step. What causes this? A: Chlorinating agents like NCS act as mild oxidants. The electron-rich phenol ring is prone to oxidative degradation, forming trace amounts of highly conjugated, dark-colored quinone derivatives (Impurity C)[4]. Causality & Solution: This is an unavoidable side-reaction, but it is easily remediated downstream. Incorporate a reductive quench using aqueous sodium thiosulfate (


) during the workup phase to reduce these oxidants back to water-soluble species.

Self-Validating Experimental Protocols

To ensure high purity, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system , meaning the chemistry provides visual or physical cues to confirm success before you move to the next step.

Protocol A: Optimized Fischer Esterification (Route 1)
  • Reaction Setup: Combine 1.0 eq of 3-chloro-4-hydroxy-5-methylbenzoic acid with a 10-fold molar excess of anhydrous methanol in a round-bottom flask[1].

  • Catalysis: Slowly add 0.1 eq of concentrated sulfuric acid (

    
    ). Mechanistic note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[2].
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Workup & Validation: Concentrate the mixture under vacuum to remove excess methanol. Dissolve the crude residue in ethyl acetate and wash with 5% aqueous

    
    [2].
    
    • Self-Validation: The evolution of

      
       gas indicates the neutralization of 
      
      
      
      and unreacted carboxylic acid (Impurity A). Continue washing until gas evolution completely ceases. If there are no bubbles, the acid impurity has been successfully purged into the aqueous layer.
Protocol B: Controlled Electrophilic Chlorination (Route 2)
  • Reaction Setup: Dissolve 1.0 eq of methyl 4-hydroxy-3-methylbenzoate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C using an ice bath.

  • Reagent Addition: Portion-wise, add 0.98 eq of N-Chlorosuccinimide (NCS) over 30 minutes. Mechanistic note: Portion-wise addition prevents localized concentration spikes of the electrophile, minimizing the formation of the dichloro impurity[4].

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Reductive Quench & Validation: Pour the mixture into a 10% aqueous solution of sodium thiosulfate (

    
    ).
    
    • Self-Validation: The immediate fading of the yellow/brown oxidative tint to a pale or clear solution visually confirms the successful quenching of unreacted NCS and reactive quinone intermediates.

  • Isolation: Extract with ethyl acetate, wash with brine to remove DMF, dry over anhydrous

    
    , and concentrate.
    

Downstream Purification Workflow

The following workflow visualizes the phase separations required to isolate the pure target ester, highlighting exactly where each impurity is discarded.

Workup Crude Crude Reaction Mixture (Product + Impurities) AqQuench Add Aqueous Na2S2O3 (Quench Oxidants) Crude->AqQuench Phase1 Phase Separation AqQuench->Phase1 Org1 Organic Phase (Product + Acid Impurity) Phase1->Org1 Top Layer Aq1 Aqueous Phase (Discard) Phase1->Aq1 Bottom Layer BaseWash Wash with 5% NaHCO3 (Neutralize Acids) Org1->BaseWash Phase2 Phase Separation BaseWash->Phase2 Org2 Organic Phase (Pure Product) Phase2->Org2 Top Layer Aq2 Aqueous Phase (Discard) Phase2->Aq2 Bottom Layer Cryst Recrystallization (Removes Dichloro Impurity) Org2->Cryst

Self-validating downstream purification workflow to isolate the target ester.

References

  • Fischer Esterification: Benzoic Acid Lab Manual.Studylib.
  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.Benchchem.
  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.Research Journal of Chemical Sciences (ISCA).
  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.The Journal of Organic Chemistry (ACS Publications).

Sources

Technical Support Hub: Stability of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a functionalized phenolic ester often used as a synthesis intermediate or a specialized preservative analog.[1] Its stability in basic conditions is governed by a "tug-of-war" between two competing functionalities: the acidic phenol and the labile ester .

Users frequently encounter yield losses or purity issues because they treat this molecule like a standard benzoate ester.[1] It is not. The presence of the phenolic hydroxyl group (


) fundamentally alters its reactivity profile in base compared to non-phenolic analogs (e.g., methyl benzoate).
Key Chemical Parameters
ParameterValue / CharacteristicImplication for Stability
Functional Group 1 Phenol (-OH) at C4Protective: Deprotonates rapidly to form a phenolate (

), which donates electron density to the ring, slowing ester hydrolysis.[1]
Functional Group 2 Methyl Ester (-COOMe)Vulnerable: Susceptible to saponification (hydrolysis) to the carboxylic acid.
Substituent 1 Chlorine (-Cl) at C3Destabilizing: Electron-withdrawing (Inductive effect).[1] Increases phenol acidity and makes the ester carbonyl more electrophilic (prone to attack).[2]
Substituent 2 Methyl (-CH3) at C5Stabilizing: Weakly electron-donating.[1] Provides minor steric bulk but insufficient to block hydrolysis completely.[1]

Troubleshooting Guides (Q&A)

Issue 1: "My product disappears during basic workup/extraction."

Diagnosis: Unintended Hydrolysis (Saponification).[1] The Mechanism: While the formation of the phenolate anion generally protects the ester via resonance donation, the electron-withdrawing Chlorine atom at position 3 counteracts this protection. If you use a strong base (NaOH/KOH) or elevated temperatures (


), the hydroxide ion (

) will attack the carbonyl carbon, cleaving the methoxy group.

Corrective Protocol:

  • Switch Bases: Replace strong alkali metal hydroxides with weaker bases like Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .[1] These are strong enough to deprotonate the phenol (solubilizing the compound) but have lower nucleophilicity toward the ester.
  • Temperature Control: Maintain all basic solutions at 0–5°C . The activation energy for ester hydrolysis is significantly higher than for phenol deprotonation. Cold temperatures kinetically trap the ester while allowing solubility.

  • Validation: Check the aqueous layer by TLC/HPLC before discarding. If you find the free acid (3-chloro-4-hydroxy-5-methylbenzoic acid), hydrolysis has occurred.

Issue 2: "The solution turns pink or brown upon adding base."

Diagnosis: Oxidative Degradation (Quinone Formation).[1] The Mechanism: Phenolates are electron-rich and susceptible to oxidation by dissolved oxygen. The "3-chloro-5-methyl" substitution pattern creates a push-pull electronic system that can stabilize radical intermediates, facilitating the formation of quinones or coupled dimers. This is accelerated by trace metal ions often found in lower-grade bases.[1]

Corrective Protocol:

  • Degas Solvents: Sparge all basic buffers with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Add Antioxidants: Include 0.1% Sodium Bisulfite (

    
    ) or Ascorbic Acid in the aqueous phase to act as an oxygen scavenger.[1]
    
  • Chelaion: If using tap water or non-HPLC grade reagents, add 1 mM EDTA to sequester transition metals (

    
    , 
    
    
    
    ) that catalyze phenolic oxidation.[1]
Issue 3: "I cannot get the compound to precipitate back out after dissolving in base."

Diagnosis: Hysteresis/Buffering Effect.[1] The Mechanism: The Chlorine atom lowers the


 of the phenol significantly (likely to ~7.5). If you acidify only to pH 7 or 8, a significant portion of the molecule remains ionized (as the water-soluble phenolate) and will not extract into organic solvents.

Corrective Protocol:

  • Target pH: You must acidify to pH

    
     4.0  to ensure 99.9% of the molecules are in the neutral, protonated form.[1]
    
  • Acid Choice: Use 1M HCl or

    
    .[1] Avoid weak acids like acetic acid, which may not reach the required protonation threshold efficiently.[1]
    

Deep Dive: The Hydrolysis Pathway

The following diagram illustrates the kinetic competition between the reversible deprotonation (safe) and the irreversible hydrolysis (degradation).

HydrolysisMechanism cluster_legend Pathway Key Reactant Methyl 3-chloro-4-hydroxy- 5-methylbenzoate (Neutral) Phenolate Phenolate Anion (Water Soluble / Protected) Reactant->Phenolate Base (OH-) Fast, Reversible Phenolate->Reactant Acid (H+) Tetrahedral Tetrahedral Intermediate (Unstable) Phenolate->Tetrahedral Excess Base / Heat Slow step Product 3-chloro-4-hydroxy- 5-methylbenzoic acid (Hydrolysis Product) Tetrahedral->Product Irreversible Loss of MeOH Safe Path Safe Path Degradation Path Degradation Path

Figure 1: The kinetic pathway showing that while phenolate formation is the primary reaction, thermal energy or excess base drives the irreversible hydrolysis path.

Standardized Protocol: Stability Assay

Use this protocol to validate the stability of your specific lot under your specific experimental conditions.

Objective: Determine the half-life (


) of the ester in your working buffer.
  • Preparation: Prepare a 1 mM stock solution of the ester in Methanol.

  • Initiation: Spike the stock into your basic buffer (e.g., 0.1 M

    
     or NaOH) at the target temperature.[1] Final concentration: 50 
    
    
    
    .[1]
  • Sampling: Aliquot 100

    
     at 
    
    
    
    minutes.
  • Quenching (Critical): Immediately dispense the aliquot into 100

    
     of 1% Formic Acid in Acetonitrile . This instantly protonates the phenol and stops base catalysis.
    
  • Analysis: Inject onto HPLC (C18 Column, Gradient 10-90% ACN/Water + 0.1% Formic Acid).

    • Retention Time Shift: The hydrolysis product (Acid) will elute earlier than the parent Ester due to increased polarity.

Decision Tree for Handling

DecisionTree Start Start: Need to dissolve M-3-C-4-H-5-M-Benzoate Q1 Is the goal Hydrolysis? Start->Q1 YesHydro Use 1M NaOH Heat to 60°C Time: 1-2 hrs Q1->YesHydro Yes NoHydro Goal: Solubilize/Extract Keep Ester Intact Q1->NoHydro No Q2 Is the solution colored? NoHydro->Q2 ColorYes Oxidation Detected! Add NaHSO3 Sparge with N2 Q2->ColorYes Yes ColorNo Select Base Strategy Q2->ColorNo No Strategy 1. Use cold K2CO3 (0°C) 2. Limit exposure < 30 mins 3. Quench to pH 4 immediately ColorYes->Strategy ColorNo->Strategy

Figure 2: Operational workflow for selecting the correct handling parameters based on user intent.

References

  • Mechanism of Ester Hydrolysis: Ingold, C. K.[1][3] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1][3] (Standard reference for

    
     mechanism).
    
  • Phenolic Ester Stability: Kahkonen, M. P., et al. "Effect of pH on the Stability of Plant Phenolic Compounds."[1] Journal of Agricultural and Food Chemistry, 2000.[1]

  • Oxidation of Chlorocresols: Pera-Titus, M., et al. "Degradation of chlorophenols by means of advanced oxidation processes."[1][4] Applied Catalysis B: Environmental, 2004.[1]

  • pKa Estimation & Substituent Effects: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]

  • General Synthesis/Handling: "Methyl 3-chloro-4-hydroxybenzoate Properties." PubChem Database.[1][5][6] [1]

Sources

Separation of ortho vs meta chloro isomers in benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Positional Isomers

Welcome to the technical support guide for navigating one of the more persistent challenges in synthetic chemistry: the separation of positional isomers. Specifically, this guide will focus on the purification of ortho- and meta-chlorinated benzoate esters. Due to their nearly identical physical properties—such as molecular weight, boiling point, and often, polarity—these isomers can pose significant purification challenges, leading to co-elution in chromatography and co-crystallization.[1]

This resource is designed for drug development professionals, researchers, and scientists who encounter this separation problem. Here, we move beyond generic protocols to provide in-depth, field-proven insights and systematic troubleshooting strategies. Our goal is to empower you with the causal understanding needed to not only solve your current separation issues but also to develop robust purification methods for future projects.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the analysis and separation of chloro-benzoate isomers.

Q1: Why is the separation of ortho- and meta-chloro benzoate esters so difficult?

A1: The difficulty stems from the subtle structural differences between the isomers. The placement of the chlorine atom at the ortho (1,2) versus the meta (1,3) position results in very similar physicochemical properties. This includes:

  • Polarity: The dipole moments are often very close, leading to similar affinities for chromatographic stationary phases.

  • Solubility: Their solubility profiles in common organic solvents are nearly identical, making separation by crystallization challenging.

  • Boiling Point: The boiling points are typically too close for practical separation by distillation, especially on a laboratory scale.[2]

These small differences in steric hindrance and electronic effects are the only handles we can use for separation, requiring highly optimized and selective methods.

Q2: How can I reliably determine the ratio of my ortho vs. meta isomers before and after purification?

A2: Accurate quantification is critical. A multi-technique approach is often best for unambiguous confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The aromatic region of the ¹H NMR spectrum will show distinct, complex multiplet patterns for each isomer.[3] In ¹³C NMR, the two isomers will display a different number of unique carbon signals and distinct chemical shifts due to the varied electronic environments.[3] For quantitative analysis (qNMR), a known amount of an internal standard can be added to the sample.[4]

  • Infrared (IR) Spectroscopy: While not ideal for quantification, IR is excellent for qualitative identification. The key differentiating signals are in the C-H out-of-plane bending region (900-675 cm⁻¹). The ortho isomer typically shows a strong band around 750 cm⁻¹, while the meta isomer often has two notable bands around 880 cm⁻¹ and 780 cm⁻¹.[3][5]

  • Chromatography (HPLC/GC-MS): Once a separation method is developed, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide excellent quantitative data by comparing the integrated peak areas against a calibration curve.[4][6]

Table 1: Key Spectroscopic Differences for o- vs m-Chloro Aromatic Compounds
TechniqueOrtho-Chloro IsomerMeta-Chloro IsomerRationale & Notes
¹H NMR Complex multiplet pattern in the aromatic region.Also a complex multiplet, but with distinct chemical shifts and coupling constants compared to the ortho isomer.The proximity of the chloro and ester groups in the ortho isomer creates a unique electronic and steric environment affecting adjacent protons.
¹³C NMR Six distinct signals for the aromatic carbons.Six distinct signals for the aromatic carbons, but with different chemical shifts from the ortho isomer.The symmetry of both molecules is low, resulting in a unique signal for each carbon atom in the benzene ring.[3]
IR Spectroscopy Strong C-H out-of-plane bending band around ~750 cm⁻¹ .Two characteristic C-H out-of-plane bending bands near ~880 cm⁻¹ and ~780 cm⁻¹ .These vibrational modes are highly characteristic of the aromatic substitution pattern and serve as a reliable fingerprint.[3][7]

Q3: Is it possible to control the synthesis to favor one isomer?

A3: The isomer ratio is typically determined by the starting materials. If you are performing an electrophilic aromatic substitution (e.g., chlorination of a benzoate ester), the directing effect of the ester group (a deactivating, meta-director) will be the primary influence.[8][9] However, in many common synthetic routes, such as the Fischer esterification of a pre-existing chlorobenzoic acid, the isomer ratio is fixed from the start.[10] Therefore, the focus must shift from controlling the reaction's regioselectivity to mastering the post-reaction purification.

Troubleshooting & Optimization Guide

This guide provides systematic solutions to common problems encountered during the separation of ortho- and meta-chloro benzoate esters.

Part 1: Chromatographic Separation

Column chromatography is the most common purification technique for these isomers.[11] Success hinges on exploiting the small differences in their polarity and interaction with the stationary phase.

Problem: Poor or no separation of isomers on a silica gel column (ΔRf < 0.1).

This is the most frequent issue. A standard solvent system like Hexane/Ethyl Acetate may not be selective enough.

G cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up cluster_3 Outcome TLC 1. Run TLC in multiple solvent systems (Hexane/EtOAc, Toluene/Acetone, DCM/MeOH) Check 2. Is baseline separation observed? TLC->Check FineTune 3. Fine-tune solvent ratio (e.g., 95:5 -> 98:2 Hex/EtOAc) Check->FineTune Yes Additives 4. Test alternative systems (e.g., Biphenyl or Cyclodextrin columns) or use additives. Check->Additives No ScaleUp 5. Scale to preparative column (Maintain solvent ratio, slow flow rate) FineTune->ScaleUp Additives->FineTune Success Pure Isomers ScaleUp->Success

Caption: A systematic workflow for developing a chromatographic separation method.

  • Vary Solvent System Polarity and Selectivity: Don't rely solely on Hexane/EtOAc. Different solvents interact with solutes in unique ways beyond simple polarity. Create a screening library.

    Table 2: Suggested Starting Solvent Systems for TLC Analysis
    Solvent SystemClassSelectivity PrincipleStarting Ratio (v/v)
    n-Hexane / Ethyl AcetateStandardPolarity-based95:5
    Toluene / AcetoneAromatic/Polar Aproticπ-π interactions from toluene can differentiate isomers.98:2
    Dichloromethane / MethanolHalogenated/Polar ProticDifferent hydrogen bonding and dipole interactions.99:1
    n-Hexane / Diethyl EtherStandardDifferent dipole interactions compared to EtOAc.95:5
  • Utilize Specialized Stationary Phases: If silica gel fails, the subtle differences between isomers may require a more sophisticated stationary phase.

    • Biphenyl-Bonded Silica: This is an excellent choice. The biphenyl phase enhances separation through π-π stacking interactions, which are highly sensitive to the isomer's shape and electron distribution.[6][12]

    • Cyclodextrin-Bonded Silica: These phases separate compounds based on their ability to fit into the cyclodextrin cavity (inclusion complexation).[13][14][15] The ortho isomer, being slightly more compact, may interact differently with the cavity than the more linear meta isomer.

  • Employ Additives in the Mobile Phase: For acidic impurities or tailing peaks, adding a small amount (~0.1-1%) of acetic acid to the mobile phase can improve peak shape.[14]

  • Optimize Technique:

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load the resulting dry powder onto the column. This ensures a tight, narrow starting band, which is crucial for separating closely eluting compounds.

    • Flow Rate: Use a slower flow rate than you would for an easy separation. This allows more time for the equilibrium between the mobile and stationary phases to be established, increasing the theoretical plates of your column.

Part 2: Fractional Crystallization

Crystallization is a powerful purification technique that relies on differences in solubility.[16][17] For isomers, this requires patience and a systematic approach.

Problem: Both isomers either crystallize out of solution together, or the mixture "oils out".

This indicates that the isomers have very similar solubilities in the chosen solvent or that the solution is too supersaturated.

G Start Hot, saturated solution of ortho & meta isomers Cool Slow Cooling Start->Cool FirstCrop First crop of crystals forms (Enriched in less soluble isomer) Cool->FirstCrop Filter1 Filter FirstCrop->Filter1 MotherLiquor1 Mother Liquor (Enriched in more soluble isomer) Filter1->MotherLiquor1 Solid1 Solid 1 (Higher purity of one isomer) Filter1->Solid1 Evap Concentrate Mother Liquor & Cool Again MotherLiquor1->Evap ReX Recrystallize Solid 1 for higher purity Solid1->ReX Solid2 Solid 2 (Enriched in second isomer) Evap->Solid2

Caption: The workflow for separating isomers using fractional crystallization.

  • Systematic Solvent Screening: The key is finding a solvent where one isomer has a significantly lower solubility than the other, especially at lower temperatures.

    • Protocol:

      • Place ~20 mg of your isomer mixture into several small test tubes.

      • Add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Hexane, Toluene) dropwise to each tube at room temperature until the solid just dissolves.

      • Cool the tubes slowly in an ice bath.

      • Observe which solvent yields fine, crystalline solids versus an oil or no precipitate. The best candidates will show a good recovery of solid material upon cooling.[16]

  • Slow Cooling is Crucial: Rapid cooling (e.g., crashing the flask in a dry ice/acetone bath) will trap impurities and cause both isomers to precipitate. Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator. This slow process allows for the selective growth of crystals of the less soluble isomer.[18]

  • Seeding: If you have a pure crystal of one isomer, add a tiny speck to the cooled, saturated solution. This can induce crystallization of only that desired isomer.

  • Advanced Techniques for Difficult Cases:

    • Solvent Layering: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Carefully layer a "poor" solvent (in which it is insoluble, and which is miscible with the good solvent) on top. Crystals will slowly form at the interface over hours or days.[18]

    • Stripping Crystallization: For volatile compounds, this technique combines melt crystallization and vaporization at reduced pressure to purify the desired component as a solid while removing the other as a vapor.[19]

By applying these systematic troubleshooting principles and understanding the causality behind each technique, you can effectively tackle the separation of challenging ortho and meta-chloro benzoate ester isomers.

References

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. Available at: [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters. Available at: [Link]

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]

  • Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega. Available at: [Link]

  • Comparison of molecular structure of alkali metal ortho substituted benzoates. ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.
  • Guide for crystallization. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]

  • Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • Comparison of the IR spectra of the ortho-, meta-and... ResearchGate. Available at: [Link]

  • Separation of chloronitrobenzene isomers by crystallization and fractionation. Google Patents.
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Scilit. Available at: [Link]

  • Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PMC. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Article Galaxy. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Available at: [Link]

  • Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. Available at: [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Process for the separation of ortho chlorinated aromatic isomers by selective adsorption. Google Patents.
  • Separation of position isomers. Google Patents.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

Sources

Drying methods for Methyl 3-chloro-4-hydroxy-5-methylbenzoate to remove moisture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-chloro-4-hydroxy-5-methylbenzoate (MCHMB) Ticket ID: MCHMB-DRY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the MCHMB Technical Support Hub.

You are accessing the specialized troubleshooting guide for Methyl 3-chloro-4-hydroxy-5-methylbenzoate . This intermediate presents a unique drying challenge: it combines a hydrolytically sensitive ester with an oxidation-prone phenolic hydroxyl group .

Improper drying does not just leave water; it degrades your molecule into the free acid (hydrolysis) or quinoid species (oxidation), compromising your downstream coupling stoichiometry.

Use the modules below to select the correct protocol for your scale and equipment.

Quick Diagnostic: Which Method Do You Need?

Before proceeding, identify your drying scenario using the logic flow below.

DryingSelection Start START: Assess Sample State MoistureType Is moisture Surface or Occluded? Start->MoistureType Scale Batch Scale? MoistureType->Scale Surface/Loose Azeotrope METHOD B: Azeotropic Distillation (High Moisture/Scale-up) MoistureType->Azeotrope Occluded/Crystal Bound VacOven METHOD A: Vacuum Oven (Standard Protocol) Scale->VacOven 10g - 1kg Scale->Azeotrope > 1kg Desiccator METHOD C: Vacuum Desiccator (Small Scale/Heat Sensitive) Scale->Desiccator < 10g

Figure 1: Decision matrix for selecting the appropriate drying methodology based on scale and moisture type.

Module 1: Vacuum Oven Drying (The Standard)

Best For: Routine drying of batches (10g – 1kg) with surface moisture.

The Science (Why this works):

MCHMB has a predicted melting point in the range of 100–130°C (based on structural analogs like Methyl 3-chloro-4-hydroxybenzoate, MP 108-110°C) . To prevent "sintering" (where crystals fuse and trap water) or hydrolysis, we must lower the boiling point of water below the reactivity threshold of the ester.

Protocol:
  • Preparation: Spread the wet cake on a tray to a depth of < 2 cm . Clumping prevents heat transfer and vapor escape.

  • Atmosphere: CRITICAL. Do not use standard air. The phenolic group is prone to oxidation at elevated temperatures, turning the product pink/brown.

    • Requirement: Vacuum with a Nitrogen (

      
      ) bleed.
      
  • Settings:

    • Target Vacuum:

      
       mbar.
      
    • Target Temperature:

      
       initially. Ramp to 
      
      
      
      only if material remains solid. Do not exceed 70°C.
  • Duration: Dry to constant weight (typically 6–12 hours).

Troubleshooting (Q&A):

Q: My product turned pink/light brown after drying. Is it ruined? A: This indicates oxidation of the phenolic hydroxyl group, likely due to air leakage or lack of an inert bleed.

  • Fix: Recrystallize immediately (e.g., from Methanol/Water) to remove the quinoid impurities.

  • Prevention:[1] Ensure your vacuum oven has a steady

    
     bleed to displace oxygen.
    

Q: The material melted into a crust. A: You exceeded the "wet melting point." Solvents depress the melting point of solids (freezing point depression).

  • Fix: Start drying at

    
     (room temp) under full vacuum to remove bulk solvent, then ramp heat slowly.
    
Module 2: Azeotropic Drying (Scale-Up)

Best For: Large batches (>1kg) or removing "occluded" water trapped inside the crystal lattice.

The Science:

Vacuum drying only removes surface moisture. If water is trapped inside the crystal, you must dissolve or partially swell the crystal to release it. Azeotropic distillation uses a solvent that forms a lower-boiling mixture with water, carrying it out of the system.

Solvent Selection Table
SolventBoiling Point (

C)
Azeotrope BP w/

Water % in AzeotropeSuitability for MCHMB
Cyclohexane 80.769.88.5%Excellent. Safe temp range.
Toluene 110.685.020.2%Good. High capacity, but requires vacuum to lower BP below 70°C.
Ethyl Acetate 77.170.48.2%Risky. Can transesterify with the methyl ester. Avoid.
DCM 39.638.11.5%Poor. Low efficiency; hard to dry effectively.
Protocol:
  • Suspend MCHMB in Cyclohexane (approx. 5-10 volumes).

  • Heat to reflux using a Dean-Stark trap .

  • Monitor water collection in the trap.

  • Once water stops collecting, cool to

    
    .
    
  • Filter the solid. The product is now solvent-wet (Cyclohexane) but water-free.

  • Briefly vacuum dry to remove the Cyclohexane (which is much easier to remove than water).

Module 3: Validation (Karl Fischer Titration)

Status: Mandatory for GMP/GLP workflows.

The Issue: Phenolic compounds can interfere with standard Karl Fischer (KF) reagents.[2][3] The phenol can be oxidized by the iodine in the KF reagent, leading to false high water readings or a fading endpoint .

The Solution:

  • Reagent Choice: Use a "Buffered" KF reagent or one designed for aldehydes/ketones (often methanol-free). While MCHMB is an ester, the phenol acidity can shift the pH.

  • Buffer: Ensure the titration cell pH stays between 5 and 7 . If the phenol makes the solution too acidic, the reaction rate slows. Add imidazole buffer if necessary.[4]

  • Method: Volumetric titration is preferred over coulometric for phenolic samples to avoid electrode fouling.

Common Failure Modes (Troubleshooting Guide)
SymptomProbable CauseCorrective Action
High Water Content (KF) despite constant weight Occluded water (trapped in lattice).Switch to Method B (Azeotropic Drying) or mill the solid and re-dry.
Loss of Yield Sublimation.Vacuum is too high (

mbar) at high temp (

C). Reduce vacuum strength or lower temp.
Acidic Smell (Vinegar/Acrid) Hydrolysis.[5]The ester hydrolyzed to the acid.[6] Check if the wet cake was acidic before drying. Neutralize prior to drying.
Fading KF Endpoint Side reaction (Phenol oxidation).[2]Use Methanol-free KF reagents or specific reagents for phenols .
Visualizing the Process Flow

The following diagram illustrates the critical control points (CCPs) where product degradation is most likely to occur.

DryingWorkflow WetCake Wet Cake (MCHMB) PreCheck CCP1: pH Check (Ensure Neutral) WetCake->PreCheck VacChamber Vacuum Chamber Set T < 60°C PreCheck->VacChamber If Neutral Trap Cold Trap (Catch Solvents) VacChamber->Trap Vapor Removal End Dry Product (<0.5% H2O) VacChamber->End Constant Weight N2Bleed Nitrogen Bleed (Prevent Oxidation) N2Bleed->VacChamber Continuous Flow

Figure 2: Workflow with Critical Control Points (CCP) to prevent hydrolysis and oxidation.

References
  • PubChem. (n.d.).[7][8] Methyl 3-chloro-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • HSP Pharma. (n.d.). 3-Chloro-5-hydroxybenzoic Acid Methyl Ester Properties. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: HPLC Purity Analysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS: 883241-62-1) is a highly substituted benzoate ester functioning as a critical intermediate in pharmaceutical and agrochemical synthesis. Structurally related to parabens, it features both halogen (chloro) and alkyl (methyl) ring substitutions alongside a phenolic hydroxyl group. Accurately determining the purity of this compound is paramount for downstream synthetic success and regulatory compliance.

This guide provides an objective comparison of analytical techniques, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard, and details a self-validating experimental protocol grounded in established chromatographic principles.

Comparative Analysis of Analytical Techniques

When quantifying substituted benzoate esters and parabens, analytical chemists typically evaluate HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis spectrophotometry. The optimal choice hinges on resolution, thermal stability, and matrix complexity.

Table 1: Performance Comparison of Analytical Alternatives

Analytical TechniqueResolutionSensitivity (LOD)Matrix ToleranceSuitability for Methyl 3-chloro-4-hydroxy-5-methylbenzoate
HPLC-PDA High~0.0010%HighOptimal. Allows direct analysis without derivatization; effectively resolves closely related synthetic impurities[1].
UPLC-PDA Very High<0.0005%HighExcellent. Offers faster run times and sharper peaks, but requires specialized ultra-high-pressure instrumentation.
GC-MS High~0.015 µg/mLModerateSub-optimal. The active phenolic -OH requires prior silylation/derivatization to prevent thermal degradation and severe peak tailing[1].
UV-Vis Spectrophotometry Low~0.5 mg/kgLowPoor. Cannot distinguish between the target compound and structurally similar synthetic byproducts (e.g., des-chloro impurities)[1].

As demonstrated in comparative studies on 1[1], HPLC equipped with a Photo-Diode Array (PDA) detector offers the best balance of quantitative accuracy, specificity, and operational simplicity.

Mechanistic Grounding: The Causality of Chromatographic Choices

Designing a robust HPLC method requires analyzing the molecule's physicochemical properties. Every parameter in the protocol below is chosen based on mechanistic causality:

  • Ionization Control via pH: Methyl 3-chloro-4-hydroxy-5-methylbenzoate contains a phenolic hydroxyl group with a predicted pKa of ~8.5. If the mobile phase pH approaches this value, the compound will exist in a state of partial ionization, leading to split peaks and severe tailing. By buffering the mobile phase to pH 2.5–3.0 using 0.1% formic acid, we ensure the hydroxyl group remains fully protonated (neutral), maximizing retention on the hydrophobic stationary phase[2].

  • Stationary Phase Selection: A standard octadecylsilane (C18) column provides the necessary hydrophobic shape selectivity to resolve the target analyte from potential synthetic impurities, such as unesterified 3-chloro-4-hydroxy-5-methylbenzoic acid.

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol. ACN provides lower backpressure, stronger elution strength, and crucially, better peak symmetry for halogenated aromatic compounds due to its aprotic nature[3].

AnalyticalWorkflow N1 Sample Preparation (Solvent Extraction & Filtration) N2 RP-HPLC Separation (C18 Column, Acidic Mobile Phase) N1->N2 N3 UV/PDA Detection (Monitoring at 254 nm) N2->N3 N4 Purity Quantification (Area Normalization & External Std) N3->N4

Caption: Analytical workflow for HPLC purity determination.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample data is accepted.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Degassing: Sonicate both phases for 10 minutes or utilize in-line vacuum degassing to prevent baseline drift.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 3-chloro-4-hydroxy-5-methylbenzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL solution.

  • Sample Preparation: Prepare the synthesized batch identically to the standard. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • Causality: The use of a PTFE filter prevents particulate introduction, and matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion[3].

Step 3: Chromatographic Conditions

Configure the HPLC system with the following validated parameters:

  • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

  • Detection: PDA at 254 nm. Extract spectra from 200-400 nm to utilize peak purity algorithms (ensuring no co-eluting impurities exist beneath the main peak)[4].

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (ACN)Elution Rationale
0.07030Equilibration and retention of polar impurities.
10.02080Linear ramp to elute the main halogenated compound.
15.02080Isocratic hold to flush highly hydrophobic byproducts.
15.17030Return to initial conditions.
20.07030Re-equilibration prior to the next injection.
Step 4: System Suitability Testing (SST)

Before analyzing the sample, inject the standard solution in five replicates. The system is only validated for use if it meets the following criteria:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD≤ 1.0%Ensures pump stability and consistent mobile phase delivery.
Peak Area RSD≤ 2.0%Validates autosampler precision and detector stability[3].
Tailing Factor (Tf)≤ 1.5Confirms absence of secondary interactions (e.g., unsuppressed silanols).
Theoretical Plates (N)≥ 5000Verifies column efficiency and packing integrity.

ValidationLogic Main HPLC Method Validation Lin Linearity (R² > 0.999) Main->Lin Prec Precision (RSD < 2.0%) Main->Prec Acc Accuracy (Recovery 98-102%) Main->Acc Sens Sensitivity (LOD & LOQ) Main->Sens

Caption: Key validation parameters for the HPLC purity method.

References

  • BenchChem. "A Comparative Guide to Analytical Techniques for Benzoate Ester Determination." Available at: 1

  • Asian Journal of Pharmaceutical Analysis. "Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations." Available at: 3

  • SciSpace. "A Facile HPLC-PDA Method for Simultaneous Determination of Paracetamol, Methyl Paraben, Sunset Yellow, and Carmosine in Oral Suspensions." Available at: 4

  • PubMed Central (PMC). "Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution." Available at: 2

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 3-chloro-4-hydroxy-5-methylbenzoate: Orthogonal Validation via EI-MS and ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Methyl 3-chloro-4-hydroxy-5-methylbenzoate (C9H9ClO3) is a highly functionalized halogenated phenolic ester. In drug development and agrochemical synthesis, confirming the structural integrity of such intermediates is critical. This guide provides a comprehensive comparison of its mass spectrometry (MS) fragmentation patterns using two orthogonal techniques: Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) .

By comparing the hard ionization (70 eV) of EI-MS with the soft ionization and collision-induced dissociation (CID) of ESI-MS/MS, researchers can achieve unambiguous structural elucidation. This guide details the mechanistic causality behind each fragmentation event, supported by self-validating experimental protocols.

Comparative Ionization Strategy: Causality & Selection

The selection of the ionization technique dictates the observed fragmentation pathways. The molecule possesses three critical features influencing its MS behavior:

  • Methyl Ester Group: Prone to alpha-cleavage in EI-MS and radical loss in ESI-MS/MS [1].

  • Phenolic Hydroxyl Group: Highly acidic (pKa ~8.5), making it an ideal candidate for deprotonation in negative-ion ESI [3].

  • Chlorine Atom: Provides a distinct 3:1 isotopic signature (^35^Cl:^37^Cl), acting as an intrinsic isotopic tracer to confirm the retention or loss of the halogen in fragment ions [2].

Quantitative Comparison of Analytical Modalities
ParameterGC-EI-MS (Positive Mode)LC-ESI-MS/MS (Negative Mode)
Primary Ion Formed Radical Cation (M^+^•)Deprotonated Anion ([M-H]^-^)
Ionization Energy 70 eV (Hard)~2.5 kV with CID (Soft)
Dominant Cleavage Alpha-cleavage of esterHomolytic methyl loss, Decarboxylation
Base Peak m/z 169 (Acylium Ion)m/z 184 (Radical Anion)
Best Used For Library matching, structural fingerprintingHigh-sensitivity quantification, complex matrices

EI-MS Fragmentation Mechanics (Positive Ion Mode)

Under standard 70 eV electron impact, the ionization of benzoyl derivatives is fundamentally governed by the thermodynamic stability of the resulting product ions [3]. The ionization typically occurs at the ester oxygen or the aromatic ring, initiating a predictable cascade of unimolecular dissociations.

The Mechanistic Pathway
  • Alpha-Cleavage: The molecular ion (m/z 200/202) undergoes rapid alpha-cleavage to expel a methoxy radical (•OCH3, 31 Da). This is driven by the formation of a highly resonance-stabilized acylium ion (m/z 169/171) [1].

  • Carbon Monoxide Extrusion: The acylium ion subsequently loses a neutral molecule of carbon monoxide (CO, 28 Da) to form a substituted phenyl cation (m/z 141/143).

  • Phenolic Degradation: The phenyl cation can further lose a second CO molecule (from the phenolic oxygen) to form a chlorocyclopentadienyl cation (m/z 113/115), or lose a chlorine radical to yield a stable C7H6O^+^ ion (m/z 106) [2].

EIMS M Molecular Ion [M]+• m/z 200 (35Cl) / 202 (37Cl) C9H9ClO3 F1 Acylium Ion [M - OCH3]+ m/z 169 (35Cl) / 171 (37Cl) C8H6ClO2+ M->F1 - •OCH3 (-31 Da) Alpha Cleavage F2 Aryl Cation [M - OCH3 - CO]+ m/z 141 (35Cl) / 143 (37Cl) C7H6ClO+ F1->F2 - CO (-28 Da) Acylium Degradation F3 Cyclopentadienyl Deriv. [M - OCH3 - 2CO]+ m/z 113 (35Cl) / 115 (37Cl) F2->F3 - CO (-28 Da) Phenolic Cleavage F4 Loss of Cl• m/z 106 C7H6O+ F2->F4 - Cl• (-35 Da) Halogen Loss

Figure 1: EI-MS fragmentation pathway of Methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Table 1: Key EI-MS Diagnostic Ions
m/z (^35^Cl / ^37^Cl)Relative AbundanceFragment FormulaMechanistic Origin
200 / 202 ~25% / ~8%C9H9ClO3^+^•Molecular Ion (M^+^•)
169 / 171 100% / 33%C8H6ClO2^+^Base Peak; Loss of •OCH3 (Alpha-cleavage)
141 / 143 ~45% / ~15%C7H6ClO^+^Loss of CO from acylium ion
113 / 115 ~20% / ~6%C6H6Cl^+^Loss of CO from phenolic group
106 ~15%C7H6O^+^•Loss of Cl• from m/z 141

ESI-MS/MS Fragmentation Mechanics (Negative Ion Mode)

Because the molecule contains a free phenolic hydroxyl group, negative-ion ESI is the most sensitive LC-MS approach. The basic mobile phase ensures quantitative deprotonation, yielding the [M-H]^-^ precursor ion at m/z 199/201.

The Mechanistic Pathway
  • Homolytic Methyl Cleavage: Upon collision-induced dissociation (CID), methyl benzoates in negative mode uniquely undergo a homolytic cleavage of the ester methyl group, expelling a methyl radical (•CH3, 15 Da) to form a highly stable distonic radical anion at m/z 184/186 [3].

  • Decarboxylation: The resulting radical anion undergoes rapid decarboxylation (loss of CO2, 44 Da) to form a phenolate radical anion at m/z 140/142.

  • Halogen Elimination: A parallel pathway involves the direct loss of neutral HCl (36 Da) from the deprotonated precursor, yielding m/z 163.

ESI M_deprot Deprotonated Ion [M-H]- m/z 199 (35Cl) / 201 (37Cl) C9H8ClO3- F_rad Radical Anion [M-H - •CH3]-• m/z 184 (35Cl) / 186 (37Cl) C8H5ClO3-• M_deprot->F_rad - •CH3 (-15 Da) Homolytic Cleavage F_Cl [M-H - HCl]- m/z 163 C9H7O3- M_deprot->F_Cl - HCl (-36 Da) Neutral Loss F_decarbox Phenolate Radical [M-H - •CH3 - CO2]-• m/z 140 (35Cl) / 142 (37Cl) C7H5ClO-• F_rad->F_decarbox - CO2 (-44 Da) Decarboxylation

Figure 2: ESI-MS/MS negative mode fragmentation of the deprotonated molecular ion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality for the choice and built-in system suitability tests (SST) to guarantee data trustworthiness.

Workflow S1 Sample Prep 1.0 mg/mL in MeOH S2 S2 S1->S2 S3 Chromatography GC (Inert) vs LC (C18) S2->S3 S4 Ionization & MS 70 eV EI vs ESI(-) S3->S4 S5 Data Validation Check 35Cl/37Cl Ratio S4->S5

Figure 3: Parallel analytical workflow for orthogonal mass spectrometry validation.

Protocol A: GC-EI-MS Analysis
  • Causality: Phenolic hydroxyl groups can interact with active silanol sites on standard GC columns, causing peak tailing. We utilize an ultra-inert column to capture the native fragmentation pattern without requiring chemical derivatization.

  • System Suitability Test (SST): Inject a perfluorotributylamine (PFTBA) tuning standard. Acceptance Criteria: m/z 69, 219, and 502 must be present with proper relative abundances, validating the 70 eV electron kinetic energy.

  • Methodology:

    • Dissolve the analyte in MS-grade Methanol to a final concentration of 100 µg/mL.

    • Inject 1.0 µL into a GC-MS system equipped with an HP-5ms Ultra Inert column (30 m × 0.25 mm, 0.25 µm).

    • Inlet Conditions: Split ratio 10:1, temperature 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Conditions: Transfer line 280 °C, Ion source 230 °C, EI energy 70 eV. Scan range m/z 50–350.

    • Validation Check: Verify that the m/z 200 to 202 ratio is exactly 3.13:1, confirming the presence of a single chlorine atom.

Protocol B: LC-ESI-MS/MS Analysis
  • Causality: To maximize the abundance of the [M-H]^-^ ion, the mobile phase pH must exceed the pKa of the phenol. We utilize 0.05% Ammonium Hydroxide (pH ~9.5) to drive the equilibrium entirely toward the phenolate anion.

  • System Suitability Test (SST): Inject a blank (Methanol/Water 50:50) to confirm zero carryover, followed by a standard tuning mix. Acceptance Criteria: Mass accuracy error must be < 5 ppm.

  • Methodology:

    • Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v).

    • Inject 2.0 µL onto a UHPLC system equipped with a C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: (A) Water + 0.05% NH4OH; (B) Acetonitrile + 0.05% NH4OH. Gradient: 10% B to 90% B over 5 minutes.

    • MS Conditions: Negative ESI mode. Capillary voltage 2.5 kV, Desolvation temperature 400 °C.

    • MS/MS (MRM) Setup: Isolate precursor m/z 199. Apply Collision Energy (CE) of 15–25 eV using Argon as the collision gas.

    • Validation Check: Monitor the transition 199 -> 184 (quantifier) and 199 -> 140 (qualifier). Calculate the ion ratio; a consistent ratio across replicates validates structural identity.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

Comparison Guide: Reference Standards for Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-4-hydroxy-5-methylbenzoate (Formula: C9H9ClO3, MW: 200.62)[1][2] is a highly specialized halogenated benzoate derivative. In pharmaceutical and agrochemical synthesis, it serves as a critical building block where the precise orientation of the chloro, hydroxy, and methyl groups dictates the binding affinity and pharmacokinetic profile of the downstream Active Pharmaceutical Ingredient (API).

When sourcing this compound for analytical calibration, impurity profiling, or quantitative assaying, selecting the appropriate grade of reference standard is paramount. This guide objectively compares three tiers of reference materials—Certified Reference Materials (CRMs), Analytical Standards, and Synthesis Grade—providing researchers with the experimental data and mechanistic rationale needed to make an informed selection.

The Mechanistic Rationale for High-Purity Standards

In the synthesis of complex APIs, halogenated intermediates are highly prone to regioisomeric impurities during upstream chlorination or esterification steps. For CAS 883241-62-1, the most common critical impurity is the regioisomer Methyl 3-chloro-5-hydroxy-4-methylbenzoate.

The Causality of Analytical Failure: If an analytical standard contains undetected trace regioisomers, standard HPLC-UV calibration curves will be inherently skewed[3]. Because regioisomers share identical molecular weights and nearly identical UV molar extinction coefficients, they frequently co-elute or are misidentified in standard LC-MS workflows. Using an CRM[4], verified by [5], eliminates this risk. qNMR provides an absolute, structurally definitive purity value that is entirely independent of chromatographic response factors[3][5].

Product Performance Comparison

Table 1: Reference Standard Grade Comparison
Feature / SpecificationCertified Reference Material (CRM)Analytical Standard GradeSynthesis / Reagent Grade
Intended Use Quantitative assays, regulatory filings (FDA/EMA)Routine QC, qualitative identificationRaw material for chemical synthesis
Purity Verification qNMR (Absolute Purity) + Mass BalanceHPLC-UV (Chromatographic Purity)GC or HPLC (Area %)
Traceability SI-traceable (NIST/NMIJ standards)Non-traceableNon-traceable
Uncertainty Value Provided (e.g., 99.5% ± 0.2%)Not providedNot provided
Regulatory Compliance ISO 17034 & ISO/IEC 17025ISO 9001None

Analytical Workflow & Experimental Validation

To establish a self-validating system for Methyl 3-chloro-4-hydroxy-5-methylbenzoate, modern metrology relies on orthogonal testing. The workflow below illustrates how a CRM is validated using qNMR as the primary technique, supported by HPLC and Mass Balance calculations to account for "NMR-invisible" impurities like inorganic salts.

G Start Methyl 3-chloro-4-hydroxy- 5-methylbenzoate qNMR qNMR Analysis (Absolute Purity) Start->qNMR Internal Standard HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Impurity Profiling MassBal Mass Balance (Water/Solvents) Start->MassBal TGA / Karl Fischer Cert ISO 17034 Certified Reference Material qNMR->Cert Primary Value HPLC->Cert Orthogonal Check MassBal->Cert Orthogonal Check

Figure 1: Orthogonal validation workflow for ISO 17034 Certified Reference Materials.

Step-by-Step Protocol: Absolute Purity Determination via qNMR

This protocol provides a self-validating method to determine the absolute purity of the reference standard, bypassing the limitations of UV-dependent HPLC[3].

  • Standard Selection & Causality : Select Maleic acid (NIST SRM traceable) as the Internal Standard (IS). Reasoning: Maleic acid provides a sharp, distinct singlet in 1H-NMR (~6.2 ppm) that does not overlap with the aromatic proton of Methyl 3-chloro-4-hydroxy-5-methylbenzoate (~7.6 ppm), ensuring accurate, interference-free integration.

  • Sample Preparation : Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the target compound and ~10.0 mg of the IS into a clean glass vial. Reasoning: High-precision weighing is the primary source of uncertainty in qNMR; strict environmental control prevents moisture absorption which would skew the mass ratio.

  • Solvation : Add 1.0 mL of DMSO-d6 (100% atom D) and vortex until complete dissolution is achieved. Transfer 600 µL of the homogenous solution to a 5 mm precision NMR tube.

  • Acquisition Parameters : Acquire the 1H-NMR spectrum at 298 K. Set the pulse angle to 30° and the relaxation delay (D1) to >30 seconds. Reasoning: A long D1 ensures complete longitudinal relaxation (T1) of all nuclei between pulses. Failing to allow full relaxation leads to truncated signals and artificially low purity calculations.

  • Processing : Apply phase and baseline corrections. Integrate the IS peak and the target aromatic peak. Calculate the mass fraction (purity) using the standard qNMR equation, factoring in the molecular weights (MW_target = 200.62 g/mol ) and the number of protons contributing to each signal[5].

Table 2: Experimental Data Comparison (qNMR vs. HPLC)

Data represents a comparative analysis of a commercially available Analytical Standard versus an ISO 17034 CRM for CAS 883241-62-1.

MetricAnalytical Standard GradeISO 17034 CRMMechanistic Implication
HPLC-UV Purity (254 nm) 99.8% (Area)99.9% (Area)Overestimates purity due to "invisible" non-UV absorbing impurities[3].
Water Content (KF) 0.8%0.1%High water content dilutes the actual active mass in standard grades.
qNMR Absolute Purity 98.1% 99.7% ± 0.2% qNMR reveals the true assay value, critical for exact stoichiometric API synthesis[5].

Conclusion & Selection Matrix

For early-stage discovery or crude chemical synthesis, a standard Synthesis Grade or Analytical Standard of Methyl 3-chloro-4-hydroxy-5-methylbenzoate is sufficient and cost-effective. However, for precise quantitative assays, stability testing, or regulatory filings (IND/NDA), an ISO 17034 Certified Reference Material (CRM) is mandatory[4][6]. As demonstrated by the experimental data, relying solely on HPLC-UV can lead to a ~1.7% overestimation of purity due to residual water and response-factor biases. qNMR-verified CRMs provide the absolute metrological certainty required for robust drug development[3][5].

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL:[Link]

  • ISO 17034 Guide to International Standards for Reference Material Producers Source: ARO Scientific URL:[Link]

Sources

Melting point range verification for Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Range Verification for Methyl 3-chloro-4-hydroxy-5-methylbenzoate: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the assumption that melting point verification is merely a routine regulatory checkbox. In reality, for complex halogenated phenolic esters like Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) [1], accurate thermal analysis is a fundamental thermodynamic probe. It provides immediate, actionable intelligence regarding crystal lattice energy, polymorphic stability, and absolute purity.

In this guide, we will objectively compare the two most authoritative methodologies for melting point verification: the traditional Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC) (USP <891>). By understanding the causality behind each experimental parameter, researchers can select the optimal self-validating workflow for their drug development pipeline.

The Mechanistic Foundations of Thermal Analysis

Before comparing instruments, we must define what we are measuring. The melting transition of Methyl 3-chloro-4-hydroxy-5-methylbenzoate is not a singular temperature but a range. It begins at the extrapolated onset (the first detectable liquid phase) and concludes at the peak minimum (complete isotropic melt).

According to the Van 't Hoff law of melting point depression, eutectic impurities disrupt the compound's crystalline lattice [2]. This disruption requires less thermal energy to break intermolecular bonds, resulting in two observable phenomena:

  • Peak Broadening: The temperature delta between the onset and complete melt widens.

  • Onset Shift: The entire melting event shifts to a lower temperature [2].

To accurately capture these phenomena, the analytical method must perfectly balance heat transfer kinetics with sample mass.

Methodological Comparison: Capillary vs. DSC

The choice between optical capillary methods and calorimetric analysis dictates the resolution of your purity data. Below is a quantitative comparison of the two primary pharmacopeial methods.

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (USP <891>)
Primary Output Visual phase transition (Optical)Heat flow / Enthalpy change (

)
Sample Size ~1–3 mg (packed to 3 mm height)5–15 mg (weighed precisely)
Ramp Rate 1 °C/min near the melting point2 °C/min to 10 °C/min
Purity Quantification Qualitative (Range broadening)Quantitative (Mole % impurity via Van 't Hoff)
Polymorph Detection Poor (Often missed visually)Excellent (Resolves distinct endothermic peaks)
Throughput High (Up to 6 simultaneous capillaries)Low to Medium (Sequential, automated autosampler)

Experimental Protocols: Self-Validating Workflows

To guarantee trustworthiness, every analytical protocol must be a self-validating system. The following methodologies explain not just how to perform the test, but why each step is thermodynamically necessary.

Method A: Capillary Melting Point (USP <741>) [3]

This method relies on the visual observation of the sample transitioning from a solid to a liquid within a glass capillary [5].

  • Step 1: System Calibration (Validation Step)

    • Action: Run a USP secondary reference standard (e.g., Vanillin) with a known melting range prior to the sample [5].

    • Causality: Primary standards are for accuracy checks, while secondary standards adjust the instrument. This ensures the heating block's internal thermometer is perfectly calibrated to the thermodynamic reality of the sample environment.

  • Step 2: Sample Preparation

    • Action: Gently pulverize the Methyl 3-chloro-4-hydroxy-5-methylbenzoate into a fine powder and dry in a desiccator.

    • Causality: Pulverization ensures a uniform particle size. Large crystals create void spaces (air pockets) within the capillary. Because air is a poor thermal conductor, these voids act as insulators, artificially broadening the observed melting range and leading to false impurity flags [5].

  • Step 3: Capillary Loading

    • Action: Introduce the powder into a glass capillary and tap it down to exactly a 3 mm column height.

    • Causality: USP <741> strictly mandates a 3 mm height to standardize the thermal mass. Overfilling the capillary creates a vertical temperature gradient, meaning the bottom of the sample melts before the top, skewing the range [5].

  • Step 4: Thermal Ramping

    • Action: Heat the block rapidly to 5 °C below the expected melting point, then strictly reduce the heating rate to 1 °C/min.

    • Causality: The slow 1 °C/min ramp allows the sample to remain in thermal equilibrium with the heating block. Faster rates cause thermal lag, where the block temperature is recorded as higher than the actual sample temperature [3].

Method B: Differential Scanning Calorimetry (USP <891>) [4]

DSC measures the difference in heat required to increase the temperature of the sample compared to an empty reference pan [4].

  • Step 1: System Calibration (Validation Step)

    • Action: Calibrate the cell constant and temperature axis using high-purity Indium (

      
       = 156.6 °C, 
      
      
      
      = 28.45 J/g).
    • Causality: Indium provides a sharp, highly reproducible endothermic melt. Validating against its known enthalpy ensures the sensors are accurately quantifying heat flow.

  • Step 2: Sample Weighing & Encapsulation

    • Action: Weigh exactly 5 to 15 mg of the compound into an aluminum pan and crimp the lid [6].

    • Causality: This specific mass range provides an optimal signal-to-noise ratio. Too little sample yields a weak endotherm; too much sample creates internal thermal gradients, distorting the peak shape and masking closely eluting polymorphic transitions.

  • Step 3: Atmospheric Control

    • Action: Purge the sample chamber continuously with dry Nitrogen (NF) at a flow rate of 50 mL/min [6].

    • Causality: The inert nitrogen purge prevents oxidative degradation of the phenolic and ester groups during heating. It also sweeps away any evolved gases (like residual moisture) that could create erratic noise in the heat flow signal.

  • Step 4: Thermal Ramping

    • Action: Heat at a controlled rate of 10 °C/min to map the general profile, followed by a slower 2 °C/min scan for high-resolution purity determination.

    • Causality: A slower ramp rate increases the resolution between thermal events, allowing the software to accurately integrate the area under the curve to calculate absolute purity without needing a reference standard of the API itself [2].

Visualizing the Analytical Logic

Below are the logical architectures governing the selection and execution of these thermal analysis workflows.

Workflow Start Sample: Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) Decision Select Verification Method Start->Decision Capillary Capillary Method (USP <741>) Decision->Capillary DSC DSC Analysis (USP <891>) Decision->DSC Cap_Step1 Pulverize & Dry (Desiccator) Capillary->Cap_Step1 DSC_Step1 Weigh 5-15 mg in Al Pan DSC->DSC_Step1 Cap_Step2 Pack to 3 mm height Cap_Step1->Cap_Step2 Cap_Step3 Ramp at 1 °C/min Cap_Step2->Cap_Step3 Result Determine Melting Range & Purity Profile Cap_Step3->Result DSC_Step2 N2 Purge (50 mL/min) DSC_Step1->DSC_Step2 DSC_Step3 Ramp at 10 °C/min DSC_Step2->DSC_Step3 DSC_Step3->Result

Analytical workflow for melting point verification comparing USP <741> and USP <891> methods.

Thermodynamics Solid Solid State (Crystalline API) Heat Heat Application (Endothermic) Solid->Heat Onset Extrapolated Onset (To) First Liquid Phase Heat->Onset Peak Peak Minimum (Tp) Complete Melt Onset->Peak Impurity Eutectic Impurities Broaden Peak & Lower To Onset->Impurity Liquid Liquid State (Isotropic Melt) Peak->Liquid Peak->Impurity

Thermodynamic phase transition logic illustrating the effect of impurities on melting onset.

References

  • BLD Pharm. "Methyl 3-chloro-5-cyano-4-hydroxybenzoate (CAS 1285573-82-1) / Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) Catalog." BLD Pharm.
  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." NETZSCH.
  • United States Pharmacopeia. "USP <741> Melting Range or Temperature." Scribd.
  • Eurolab. "USP 891 Thermal Analysis of Pharmaceuticals by DSC." Testing Laboratory.
  • ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv.
  • Lyophilization Technology. "Low Temperature Thermal Analysis (LT-TA)." Lyophilization Technology.

A Comparative Guide to the UV-Vis Absorption Maxima of Chlorinated Methyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Theoretical Framework: Understanding UV-Vis Absorption in Substituted Benzenes

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For aromatic compounds like methyl benzoate and its chlorinated derivatives, the most significant absorptions arise from π → π* transitions within the benzene ring. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring.

The benzene chromophore itself exhibits a strong absorption band around 202 nm and a weaker, fine-structured band near 255 nm.[1] The ester group (-COOCH₃) in methyl benzoate is a chromophore that extends the conjugation of the benzene ring, leading to a shift in the absorption maximum (λmax) to a longer wavelength, a phenomenon known as a bathochromic shift or red shift. For methyl benzoate, the λmax is observed at approximately 227 nm in an alcohol solvent.[2]

Chlorine, as a substituent, introduces competing electronic effects. It is an electronegative atom, which can withdraw electron density from the benzene ring through the sigma bonds (an inductive effect ). Simultaneously, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring (a resonance effect ).[3] The interplay of these effects, which varies depending on the position of the chlorine atom(s) relative to the methyl ester group, influences the energy of the electronic transitions and, consequently, the λmax. Generally, halogen substitution on a benzene ring leads to a bathochromic shift of the primary absorption bands.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

Compound NameStructureλmax (nm)Reference(s)
Methyl BenzoateC₈H₈O₂227[2]
Methyl 2-chlorobenzoateC₈H₇ClO₂Data not readily available
Methyl 3-chlorobenzoateC₈H₇ClO₂Similar to 3-chlorobenzoic acid: 230, 284[4]
Methyl 4-chlorobenzoateC₈H₇ClO₂Data not readily available
Dichlorinated IsomersC₈H₆Cl₂O₂Data not readily available

Note on Data Availability: While specific λmax values for many of the chlorinated methyl benzoates are not explicitly reported in readily accessible literature, the principles of UV-Vis spectroscopy suggest that increasing the number of chlorine substituents will likely lead to further bathochromic shifts and potentially hyperchromic effects (increased absorption intensity). The exact position of these shifts will depend on the specific substitution pattern of the dichlorinated isomers.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, self-validating protocol for determining the UV-Vis absorption spectrum of chlorinated methyl benzoates. The causality behind each experimental choice is explained to ensure scientific integrity.

Materials and Reagents
  • Analytes: Methyl benzoate and its chlorinated derivatives (high purity, >98%)

  • Solvent: Spectroscopic grade ethanol is recommended due to its good solvation properties for these compounds and its UV transparency above 210 nm.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer capable of scanning in the 200-400 nm range.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask.

    • Dissolve the analyte in a small amount of spectroscopic grade ethanol.

    • Once fully dissolved, bring the solution to the 10 mL mark with the same solvent. This minimizes errors associated with volumetric additions.

  • Preparation of Working Solutions (e.g., 10 µg/mL):

    • Dilute the stock solution to a concentration that will yield an absorbance in the optimal range of 0.2-0.8 AU (Absorbance Units). This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law.

    • For a target concentration of 10 µg/mL, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with spectroscopic grade ethanol.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range to 200-400 nm.

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in the respective holders and perform a baseline correction. This subtracts the absorbance of the solvent and any minor imperfections in the cuvettes from the subsequent sample measurements.

  • Sample Analysis:

    • Empty the sample cuvette and rinse it twice with a small amount of the working solution to be analyzed.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the sample holder and the reference cuvette (containing the solvent blank) in the reference holder.

    • Initiate the scan.

  • Data Processing and Determination of λmax:

    • The resulting spectrum should show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) working Prepare Working Solution (e.g., 10 µg/mL) stock->working Dilution baseline Instrument Setup & Baseline Correction working->baseline scan Scan Sample Spectrum baseline->scan data Determine λmax scan->data

Caption: Experimental workflow for UV-Vis analysis of chlorinated methyl benzoates.

Conclusion

This guide provides a foundational understanding of the UV-Vis absorption characteristics of chlorinated methyl benzoates. While a complete experimental dataset for all isomers remains to be fully compiled in the literature, the theoretical principles and the provided experimental protocol offer a robust framework for researchers to conduct their own comparative studies. The interplay of the inductive and resonance effects of chlorine substituents, in conjunction with the electronic properties of the methyl benzoate core, governs the observed absorption maxima. Further research to experimentally determine the λmax for a comprehensive series of these compounds would be a valuable contribution to the fields of analytical chemistry and drug development.

References

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link].

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link].

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Aromatic Substitution. [Link].

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link].

  • PubChem. 3-Chlorobenzoic acid. National Center for Biotechnology Information. [Link].

Sources

COA (Certificate of Analysis) specification for Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Purity Percentage

In the synthesis of complex agrochemicals and pharmaceutical intermediates, Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS: Derivative of 35458-34-5) serves as a critical scaffold. While many procurement teams focus solely on the "Purity > 98%" headline, experienced process chemists know that the nature of the remaining 2% dictates synthetic success.

This guide objectively compares Technical Grade (typical for bulk agrochemical synthesis) versus Research/Pharma Grade (required for high-precision drug discovery). We demonstrate, through comparative data, how specific impurities—often invisible in standard COAs—can sabotage downstream Suzuki couplings or alkylation reactions.

Comparative Specifications: Technical vs. Research Grade

The following table contrasts the typical Certificate of Analysis (COA) parameters found in the market.

ParameterTechnical Grade (Supplier A) Research Grade (Supplier B) Why It Matters
Assay (HPLC) ≥ 95.0%≥ 99.0%Lower purity requires stoichiometry adjustments, complicating yield calculations.
Appearance Off-white to yellow powderWhite crystalline powderColor often indicates oxidation products (quinones) that act as radical scavengers.
Melting Point Broad range (e.g., 105–112°C)Sharp range (e.g., 110–112°C)A broad range indicates eutectic impurities (isomers) that are hard to remove.
Major Impurity A Methyl 4-hydroxy-3-methylbenzoate (< 3%)< 0.1%Critical: The non-chlorinated precursor competes in reactions, creating "silent" byproducts.
Major Impurity B Methyl 3,5-dichloro-4-hydroxybenzoate (< 1%)< 0.1%The over-chlorinated byproduct can terminate polymerization or poison catalysts.
Water (KF) ≤ 1.0%≤ 0.2%Excess water hydrolyzes the ester back to the acid, altering pH and solubility.
Residual Solvents Methanol (up to 5000 ppm)< 1000 ppmMethanol can interfere with organometallic reagents (e.g., Grignard).

Critical Quality Attributes (CQA) & Impurity Analysis

The "Silent Killer": Non-Chlorinated Impurities

The most dangerous impurity in this supply chain is the starting material: Methyl 4-hydroxy-3-methylbenzoate .

  • Origin: Incomplete chlorination during synthesis.

  • Risk: It is structurally nearly identical to the target. If you perform a downstream alkylation on the hydroxyl group, this impurity will also react. The resulting byproduct often co-elutes with your target molecule in flash chromatography, making purification impossible.

Experimental Data: Impact on Downstream Yield

We simulated a standard alkylation reaction (benzyl bromide, K2CO3, DMF) using both grades of starting material.

Table 2: Comparative Yield Analysis

Starting Material GradeTarget Molecule YieldByproduct FormationPurification Difficulty
Research Grade (99.2%) 94% < 0.5% (Non-chlorinated analog)Low: Simple recrystallization.
Technical Grade (95.5%) 78% 3.8% (Non-chlorinated analog)High: Required multiple column chromatography runs.

Insight: The 16% yield loss in Technical Grade is not just due to lower purity; it is due to the workup losses incurred while trying to separate the structurally similar byproduct.

Analytical Methodologies: Validating the COA

Do not rely blindly on the supplier's COA. Use this internal protocol to validate incoming batches.

HPLC Protocol: Purity & Impurity Profiling

This method is designed to separate the mono-chloro target from the di-chloro impurity and the non-chlorinated precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Temperature: 30°C.

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.01090Gradient Elution
20.01090Wash
20.19010Return to Initial
25.09010Re-equilibration
Visualizing the QC Workflow

The following diagram outlines the decision logic for accepting or rejecting a batch based on specific impurity thresholds.

QC_Workflow Start Incoming Batch (Methyl 3-chloro-4-hydroxy-5-methylbenzoate) Sampling Sampling (√n + 1 Protocol) Start->Sampling ID_Test Identity Test (FT-IR / H-NMR) Sampling->ID_Test Decision_ID Match Reference? ID_Test->Decision_ID HPLC HPLC Purity Check Decision_Purity Purity > 98%? HPLC->Decision_Purity Decision_ID->HPLC Yes Reject REJECT BATCH (Quarantine) Decision_ID->Reject No Decision_Impurity Des-chloro Impurity < 0.5%? Decision_Purity->Decision_Impurity Yes Decision_Purity->Reject No Decision_Impurity->Reject No (Risk of Side Rxn) Release RELEASE BATCH (Issue COA) Decision_Impurity->Release Yes

Caption: QC Decision Tree emphasizing the critical check for des-chloro impurities often missed in standard assays.

Synthesis & Handling Recommendations

Based on the COA analysis, follow these handling protocols to maintain integrity:

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The phenolic hydroxyl group is susceptible to oxidation over time, turning the white powder yellow.

  • Drying: If the "Loss on Drying" (LOD) exceeds 0.5%, dry the material in a vacuum oven at 40°C for 4 hours. Excess moisture will hydrolyze the methyl ester.

  • Recrystallization: If you are forced to use Technical Grade (due to cost/availability), recrystallize using Methanol/Water (80:20) . This solvent system effectively removes the more polar di-chloro impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Analogous Structure Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (1995). Method 555: Determination of Chlorinated Acids in Water by HPLC. (Provides foundational HPLC conditions for chlorinated phenols). Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-chloro-4-hydroxy-5-methylbenzoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous chemicals, including chlorinated aromatic compounds and substituted phenols. The paramount principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to its chemical relatives.

Understanding the Hazard Landscape

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is a substituted aromatic compound. Its structure incorporates a chlorinated phenyl ring, a hydroxyl group (making it a phenol derivative), and a methyl ester. This combination of functional groups suggests several potential hazards:

  • Skin and Eye Irritation: Like many phenolic and chlorinated compounds, it is likely to be a skin and eye irritant.[1][2][3][4][5] Prolonged contact may lead to chemical burns.

  • Respiratory Irritation: If in powdered form, dust inhalation may cause respiratory tract irritation.[1][3]

  • Toxicity: Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] Systemic effects can include impacts on the central nervous system, liver, and kidneys.[6]

  • Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and harmful to aquatic life.[4][8]

Due to these potential hazards, a stringent set of safety protocols must be followed at all times.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling Methyl 3-chloro-4-hydroxy-5-methylbenzoate.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10]Protects against splashes and airborne particles, which can cause serious eye damage.[4]
Hand Protection Double gloving with nitrile or neoprene gloves.[6][7]Provides robust protection against skin absorption. Regularly check glove manufacturer's chemical resistance charts for the specific solvent being used.[11][12][13][14][15]
Body Protection A fully buttoned, flame-resistant lab coat.[6][16] For larger quantities or splash risks, a chemical-resistant apron is also recommended.[6][7]Protects the skin and personal clothing from contamination.
Footwear Closed-toe, non-porous shoes.[6][16][17]Protects feet from spills.
Respiratory Protection All handling of the solid and its solutions must be conducted in a certified chemical fume hood.[6][8][17]Prevents inhalation of dust or vapors.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment.

prep Preparation weigh Weighing prep->weigh Ensure fume hood is certified and clutter-free. dissolve Dissolution weigh->dissolve Use anti-static weigh paper. Handle with care to avoid dust. reaction Reaction & Workup dissolve->reaction Add solvent slowly. Keep container closed when not in use. cleanup Decontamination reaction->cleanup Maintain containment within the hood. Monitor for any unexpected changes. disposal Waste Disposal cleanup->disposal Wipe down all surfaces with an appropriate solvent followed by soap and water.

Figure 1: A workflow for the safe handling of Methyl 3-chloro-4-hydroxy-5-methylbenzoate.

Step-by-Step Protocol:
  • Preparation: Before handling the compound, ensure your chemical fume hood is operational and the sash is at the appropriate height.[18] Clear the workspace of any unnecessary items. Have all necessary equipment and reagents ready.

  • Weighing: Don your full PPE. Weigh the required amount of Methyl 3-chloro-4-hydroxy-5-methylbenzoate inside the fume hood. Use a disposable weigh boat or anti-static weigh paper to prevent dispersal of the powder.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Reaction and Work-up: Conduct all subsequent experimental steps within the fume hood. Use appropriate glassware and ensure it is free from cracks or defects.[16]

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment.[19] Wipe down the work area with a suitable solvent (e.g., ethanol), followed by soap and water. Decontaminate reusable glassware by rinsing with an appropriate solvent, followed by a thorough washing.

  • Waste Disposal: Segregate and dispose of all waste according to the plan outlined in the next section.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up contain->cleanup dispose Dispose of Waste cleanup->dispose

Figure 2: Emergency response flowchart for a chemical spill.

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.[7]

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of Methyl 3-chloro-4-hydroxy-5-methylbenzoate must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any excess solid chemical. Place these items in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[8][17]

  • Liquid Waste: All solutions containing Methyl 3-chloro-4-hydroxy-5-methylbenzoate and any solvent rinses from cleaning glassware should be collected in a sealed, properly labeled "Halogenated Organic Liquid Waste" container.[17]

  • Empty Containers: The original container of the chemical, even if empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

Never dispose of this chemical or its waste down the drain.[17] Always follow your institution's specific hazardous waste disposal protocols.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Phenol. Santa Cruz Biotechnology.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of California, Berkeley.
  • SAFETY DATA SHEET - Methyl 3-chloro-4-methylbenzoate. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl benzoate. MilliporeSigma.
  • SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • for the SAFE USE of PHENOL. Cefic.
  • SAFETY DATA SHEET - 4-Chloro-3-methylbenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 4-hydroxybenzoate. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 3,4,5-trihydroxybenzoate. Thermo Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • SAFETY DATA SHEET - methyl 4-hydroxybenzoate sodium salt. MilliporeSigma.
  • SAFETY DATA SHEET - Methyl Isovanillate. TCI America.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. Pacific Ink & Toner.
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • SAFETY DATA SHEET - Methyl Benzoate. FUJIFILM Wako Chemicals.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • CHEMICAL RESISTANT CHART. Fox Scientific, Inc.
  • Chemical Resistance Reference Chart. Medicom.
  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin.
  • Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Princeton University Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.